molecular formula C6H5BrN2O2 B3101848 5-Amino-6-bromopyridine-2-carboxylic acid CAS No. 1402672-55-2

5-Amino-6-bromopyridine-2-carboxylic acid

Cat. No.: B3101848
CAS No.: 1402672-55-2
M. Wt: 217.02 g/mol
InChI Key: IYCCTGRKKBYYNE-UHFFFAOYSA-N
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Description

5-Amino-6-bromopyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C6H5BrN2O2 and its molecular weight is 217.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-6-bromopyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-6-bromopyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-6-bromopyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCCTGRKKBYYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601264394
Record name 2-Pyridinecarboxylic acid, 5-amino-6-bromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402672-55-2
Record name 2-Pyridinecarboxylic acid, 5-amino-6-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402672-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 5-amino-6-bromo-
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URL https://comptox.epa.gov/dashboard/DTXSID601264394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-6-bromopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-6-bromopyridine-2-carboxylic acid (CAS 1402672-55-2) is a specialized heterocyclic building block with significant potential in medicinal chemistry and materials science. Its trifunctional nature, featuring an amino group, a bromine atom, and a carboxylic acid on a pyridine scaffold, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a proposed synthetic pathway based on established chemical principles, and an in-depth analysis of its expected reactivity. The potential applications of this molecule in drug discovery are also explored, with a focus on its utility in constructing novel therapeutic agents. This document is intended to serve as a foundational resource for researchers looking to incorporate this promising intermediate into their synthetic programs.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials, owing to its unique electronic properties and ability to engage in hydrogen bonding.[1][2] Functionalized pyridines are key components in a multitude of FDA-approved drugs, where they often serve as bioisosteres for phenyl rings, enhancing solubility and metabolic stability.[1][3] The strategic placement of multiple functional groups on the pyridine core, as seen in 5-Amino-6-bromopyridine-2-carboxylic acid, provides chemists with a powerful tool for molecular design and optimization. The amino group can act as a nucleophile or a directing group, the bromine atom is an excellent handle for cross-coupling reactions, and the carboxylic acid provides a site for amide bond formation or other derivatizations. This trifecta of reactivity makes this compound a highly valuable, albeit currently niche, building block for the synthesis of novel compounds with potential therapeutic applications.[2][4]

Physicochemical and Spectroscopic Properties

Due to the limited availability of public data for 5-Amino-6-bromopyridine-2-carboxylic acid, the following table includes both known information and predicted properties based on the analysis of similar structures.

PropertyValueSource
CAS Number 1402672-55-2-
Molecular Formula C₆H₅BrN₂O₂-
Molecular Weight 217.02 g/mol -
Appearance Expected to be a solidAnalogy
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in polar organic solvents like DMSO and DMFAnalogy
pKa (most acidic) ~3-4 (for the carboxylic acid)Analogy
pKa (most basic) ~2-3 (for the amino group)Analogy

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, as well as exchangeable protons for the amino and carboxylic acid groups. The chemical shifts will be influenced by the electronic effects of all three substituents.

  • ¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the carbon atoms of the pyridine ring. The carbons attached to the bromine, nitrogen, and carboxylic acid groups will have characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum is predicted to exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and the broad O-H stretching of the carboxylic acid (around 2500-3300 cm⁻¹).[5][6]

Proposed Synthetic Pathway

Step 1: Bromination of 2-Amino-6-methylpyridine

The first step involves the regioselective bromination of 2-amino-6-methylpyridine. The amino group is a strong activating group and directs electrophilic substitution to the positions ortho and para to it. In this case, the 5-position is electronically favored for bromination.

  • Protocol: To a solution of 2-amino-6-methylpyridine in a suitable solvent such as acetic acid or a chlorinated solvent, a brominating agent like N-bromosuccinimide (NBS) or bromine is added portion-wise at a controlled temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product, 2-amino-5-bromo-6-methylpyridine, is isolated and purified.[7]

Step 2: Oxidation of the Methyl Group to a Carboxylic Acid

The subsequent step is the oxidation of the methyl group at the 2-position to a carboxylic acid. This is a common transformation for methylpyridines.

  • Protocol: The 2-amino-5-bromo-6-methylpyridine is treated with a strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous solution, often under heating.[8] The reaction mixture is then worked up to isolate the desired 5-amino-6-bromopyridine-2-carboxylic acid. This step can be challenging due to the potential for over-oxidation or side reactions, and optimization of reaction conditions would be critical.

Step 3: Alternative Route: Sandmeyer Reaction and Carboxylation

An alternative approach could involve a Sandmeyer-type reaction on a suitable aminopyridine precursor to introduce the bromine and carboxylic acid functionalities. For instance, starting from 2,6-diaminopyridine, one could envision a selective diazotization and bromination of one amino group, followed by diazotization and cyanation of the other, and subsequent hydrolysis of the nitrile to the carboxylic acid. However, controlling the regioselectivity of these transformations would be a significant challenge.

Caption: Proposed two-step synthesis of the target compound.

Reactivity and Synthetic Utility

The synthetic versatility of 5-Amino-6-bromopyridine-2-carboxylic acid stems from the distinct reactivity of its three functional groups.

4.1. The Amino Group

The amino group at the 5-position is a nucleophilic center and can undergo a variety of reactions, including:

  • Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy in drug discovery to modulate the physicochemical properties of a molecule.

  • Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by a wide range of nucleophiles in Sandmeyer or related reactions to introduce functionalities such as halogens, cyano, or hydroxyl groups.[9]

  • Directed Ortho-Metalation: The amino group can direct lithiation to the adjacent 6-position, although the presence of the bromine atom at this position makes this less relevant for further functionalization at this site.

4.2. The Bromo Group

The bromine atom at the 6-position is a key functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.[10]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or heteroaryl-aryl structures. This is one of the most widely used reactions in medicinal chemistry for lead optimization.[11]

  • Mizoroki-Heck Coupling: Reaction with alkenes to introduce vinyl groups.[12][13]

  • Buchwald-Hartwig Amination: Reaction with amines to form substituted aminopyridines.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Carbonylative Couplings: Introduction of a carbonyl group by reacting with carbon monoxide and a suitable nucleophile.[14]

4.3. The Carboxylic Acid Group

The carboxylic acid at the 2-position is a versatile handle for various transformations:

  • Amide Bond Formation: Coupling with amines, facilitated by standard coupling reagents (e.g., HATU, HOBt/EDC), to generate a diverse library of amides. This is a cornerstone of medicinal chemistry.

  • Esterification: Conversion to esters by reaction with alcohols under acidic conditions or using esterification agents.

  • Reduction: Reduction to the corresponding primary alcohol using reducing agents like lithium aluminum hydride or borane.

  • Curtius or Hofmann Rearrangement: Conversion to an amino group, although this would lead to a diaminopyridine derivative.

Caption: Potential reaction pathways for the functional groups.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 5-Amino-6-bromopyridine-2-carboxylic acid are of significant interest in the development of new therapeutic agents. The ability to selectively functionalize each of the three positions allows for the rapid generation of focused compound libraries for structure-activity relationship (SAR) studies.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that binds to the hinge region of the kinase. The aminopyridine moiety can act as a hydrogen bond donor and acceptor, while the other positions can be elaborated to occupy adjacent hydrophobic pockets.

  • Precursor for Novel Heterocyclic Systems: The versatile functional groups can be used to construct more complex, fused heterocyclic systems through intramolecular cyclization reactions.

  • Fragment-Based Drug Discovery: This molecule can serve as a starting point in fragment-based screening campaigns, with subsequent fragment growing or linking strategies employed to develop more potent leads.

Conclusion

5-Amino-6-bromopyridine-2-carboxylic acid represents a promising yet underexplored building block for synthetic and medicinal chemistry. While direct experimental data remains scarce, a thorough analysis of the reactivity of its constituent functional groups, based on established chemical principles, reveals its significant potential. The proposed synthetic pathway offers a viable route to access this compound, and the discussion of its reactivity provides a roadmap for its utilization in the synthesis of novel and complex molecules. As the demand for new chemical entities in drug discovery continues to grow, the strategic application of such polysubstituted heterocyclic intermediates will be crucial for the development of the next generation of therapeutics.

References

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Aminopyridines. (2006). EPA. Retrieved February 15, 2026, from [Link]

  • C-H Functionalization of Pyridines. (2023). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022). Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]

  • Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. (2016). Journal of the American Chemical Society - ACS Publications. Retrieved February 15, 2026, from [Link]

  • C–H functionalization of pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 15, 2026, from [Link]

  • Synthesis of 2-amino-6-bromopyridine. (n.d.). Dissertation. Retrieved February 15, 2026, from [Link]

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. (n.d.). Crystal Growth & Design. Retrieved February 15, 2026, from [Link]

  • Method for synthesizing 2-amino-6-bromopyridine. (n.d.). Google Patents.
  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. (2017). Langmuir - ACS Publications. Retrieved February 15, 2026, from [Link]

  • Synthesis method of 2,5-dibromopyridine. (n.d.). Google Patents.
  • 3-Aminopyridine: A Comprehensive Overview. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 15, 2026, from [Link]

  • Preparation method of 2-amino-5-methyl-6-bromopyridine. (n.d.). Google Patents.
  • A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters. Retrieved February 15, 2026, from [Link]

  • Synthesis method of 2, 5-dibromopyridine. (n.d.). Google Patents.
  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. (2017). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. (2020). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). (n.d.). Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Retrieved February 15, 2026, from [Link]

  • Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Synthesis of pyridine-2-carboxylic acid. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]

  • The synthetic method of 2-pyridine carboxylic acid. (n.d.). Google Patents.
  • Process for the preparation of pyridine-2,3-dicarboxylic acid. (n.d.). Google Patents.
  • Medicinal Uses of Pyridine Derivatives. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

  • 2-Aminopyridine. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. Retrieved February 15, 2026, from [Link]

  • Carbonylative cross-coupling reaction of 2-bromopyridine with.... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Preparation method of 2-amino-5-bromopyridine. (n.d.). Eureka | Patsnap. Retrieved February 15, 2026, from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Aqueous infrared studies of the pyridine carboxylic acids. (n.d.). The Journal of Physical Chemistry. Retrieved February 15, 2026, from [Link]

  • Synthesis of 2-Amino-5-bromopyridine. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (n.d.). CrystEngComm (RSC Publishing). Retrieved February 15, 2026, from [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023). Faraday Discussions (RSC Publishing). Retrieved February 15, 2026, from [Link]

  • 2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Preparation method of amino pyridine bromide compound. (n.d.). Google Patents.

Sources

Strategic Sourcing and Quality Validation: 6-Bromo-5-aminopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the sourcing, synthesis, and quality validation of 6-bromo-5-aminopyridine-2-carboxylic acid (also known as 6-bromo-5-aminopicolinic acid).

Executive Summary & Chemical Profile[1]

6-Bromo-5-aminopyridine-2-carboxylic acid is a critical heteroaromatic building block, primarily utilized in the development of SHP2 inhibitors, kinase modulators, and bicyclic scaffolds (e.g., imidazopyridines). Its substitution pattern—combining an activating amino group, a reactive handle (bromide), and a directing carboxylate—makes it highly versatile but challenging to source in bulk due to regiochemical complexities during synthesis.

Chemical Identity
PropertySpecification
Chemical Name 6-Bromo-5-aminopyridine-2-carboxylic acid
Synonyms 6-Bromo-5-aminopicolinic acid; 5-Amino-6-bromo-2-pyridinecarboxylic acid
CAS Number 1221629-04-4 (Acid); 797060-52-7 (Methyl Ester)
Molecular Formula C₆H₅BrN₂O₂
Molecular Weight 217.02 g/mol
Key Functionality Orthogonal reactivity: Amine (nucleophile), Bromide (cross-coupling), Acid (amide coupling)

Supply Chain Analysis: Market Availability

The commercial availability of this specific regioisomer is classified as "Tier 2: Made-to-Order / Limited Stock." Unlike its precursors (5-aminopicolinic acid), the 6-bromo derivative is rarely maintained in multi-kilogram inventory by major catalog vendors.

Supplier Landscape
Vendor CategoryRepresentative CompaniesAvailability StatusLead TimePurity Risk
Catalog Suppliers Synchem, Chem-Impex, Apollo ScientificInquiry Only / Small Scale (mg to g)2–6 WeeksLow (CoA provided)
Bulk/CROs WuXi AppTec, Enamine, PharmablockCustom Synthesis (kg scale)8–12 WeeksLow (Full analytics)
Aggregators MolPort, eMoleculesVariable (Often drop-shipped)VariableHigh (Batch variability)
Procurement Strategy: The "Ester Proxy"

Recommendation: Instead of searching for the free acid (which is zwitterionic and difficult to purify/ship), prioritize sourcing the Methyl Ester (CAS 797060-52-7) .

  • Availability: Higher frequency of stock.

  • Stability: Esters are more shelf-stable than amino-acid zwitterions.

  • Conversion: Simple hydrolysis (LiOH/THF/H₂O) yields the target acid quantitatively.

Technical Synthesis (The "Make" Strategy)

If commercial stock is unavailable or lead times are prohibitive, in-house synthesis is a viable option. The primary challenge is controlling regioselectivity during bromination.

Route A: Direct Bromination of 5-Aminopicolinic Acid

This is the most direct route but requires strict temperature control to favor the 6-position (ortho to amine, alpha to nitrogen) over the 4-position.

Protocol:

  • Starting Material: 5-Aminopyridine-2-carboxylic acid (CAS 24242-20-4).

  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN) or DMF.

  • Conditions: 0°C to Room Temperature.

  • Mechanism: The amino group strongly activates the ortho positions (4 and 6). The ring nitrogen deactivates position 6 (alpha), but the directing effect of the amine often dominates.

  • Purification: The product often precipitates or requires reverse-phase chromatography to separate regioisomers.

Route B: The "Ester-First" Approach (Recommended)

Synthesizing the ester improves solubility and allows for easier chromatographic separation of isomers.

Step-by-Step Methodology:

  • Esterification: Convert 5-aminopicolinic acid to Methyl 5-aminopicolinate (SOCl₂, MeOH, Reflux).

  • Bromination: Treat the ester with NBS (1.05 eq) in DMF at 0°C.

    • Why: The ester group is electron-withdrawing, further deactivating the ring, but the amino group remains the primary director.

  • Hydrolysis: Saponify the isolated methyl 6-bromo-5-aminopicolinate using LiOH (2 eq) in THF/H₂O (1:1) at RT for 2 hours.

  • Workup: Acidify to pH 4-5 with 1N HCl to precipitate the zwitterionic product.

Synthesis Workflow Diagram

The following diagram illustrates the decision logic and synthesis pathway.

G Start Need 6-Bromo-5-aminopicolinic Acid CheckStock Check Vendor Stock (CAS 1221629-04-4) Start->CheckStock StockAvail In Stock? CheckStock->StockAvail BuyAcid Purchase Free Acid (Validate Purity) StockAvail->BuyAcid Yes CheckEster Check Methyl Ester Stock (CAS 797060-52-7) StockAvail->CheckEster No EsterAvail In Stock? CheckEster->EsterAvail BuyEster Purchase Ester EsterAvail->BuyEster Yes Synthesis In-House Synthesis Start: 5-Aminopicolinic Acid EsterAvail->Synthesis No Hydrolysis Hydrolysis (LiOH, THF/H2O) Yield: >95% BuyEster->Hydrolysis FinalProduct Final Product 6-Bromo-5-aminopicolinic Acid Hydrolysis->FinalProduct Bromination Bromination (NBS, DMF, 0°C) Target: 6-Pos Regioisomer Synthesis->Bromination Purification Purification (Recrystallization / Prep-HPLC) Bromination->Purification Purification->FinalProduct

Caption: Strategic sourcing and synthesis decision tree for 6-bromo-5-aminopyridine-2-carboxylic acid.

Quality Assurance & Validation

When sourcing this material, "Certificate of Analysis" (CoA) verification is insufficient due to the high risk of regioisomers (4-bromo vs. 6-bromo).

Critical QC Protocols
  • ¹H-NMR Verification:

    • 6-Bromo isomer (Target): Look for two singlet protons (or weakly coupled doublets if long-range coupling exists). The proton at C3 (ortho to COOH) will be chemically distinct from C4.

    • 4-Bromo isomer (Impurity): The protons at C3 and C6 will show different shifts. The C6 proton (adjacent to N) is typically very deshielded (>8.0 ppm).

    • Self-Validation: If the spectrum shows a proton signal >8.2 ppm (characteristic of H-6 alpha to Nitrogen), you likely have the 4-bromo isomer or unreacted starting material. The target 6-bromo compound lacks an H-6 proton.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

    • Detection: 254 nm.

    • Note: The acid is polar; ensure sufficient retention time to separate it from inorganic salts.

References

  • Synchem . Product Catalog: 6-Amino-5-bromopyridine-2-carboxylic acid. Retrieved from

  • ChemicalBook . Synthesis and Suppliers of Aminopicolinic Acid Derivatives. Retrieved from

  • National Institutes of Health (NIH) . PubChem Compound Summary: 6-Amino-5-bromopicolinic acid. Retrieved from

  • Google Patents . Preparation of substituted aminopyridines (CN109748864A). Retrieved from

  • Fisher Scientific . Thermo Scientific Chemicals: 6-Bromopyridine-2-carboxylic acid (Precursor). Retrieved from

Molecular weight and formula of 5-amino-6-bromopicolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 5-Amino-6-bromopicolinic acid , structured for researchers and drug development professionals.

Molecular Architecture, Synthesis, and Applications in Drug Discovery[1]

Executive Summary

5-Amino-6-bromopicolinic acid (CAS: 1402672-55-2) is a highly specialized pyridine building block characterized by a unique substitution pattern: an amino group at position 5, a bromine atom at position 6, and a carboxylic acid moiety at position 2. This trisubstituted scaffold serves as a critical intermediate in the synthesis of next-generation herbicides (e.g., arylpicolinates) and kinase inhibitors. Its amphoteric nature and orthogonal reactivity—combining an electrophilic carbon (C-Br), a nucleophilic amine (C-NH₂), and a modifiable acid (C-COOH)—make it a versatile linchpin for diversity-oriented synthesis (DOS).

Chemical Identity & Physical Profile[2][3][4][5][6][7][8]

The precise identification of this isomer is critical, as positional isomers (e.g., 3-amino-6-bromo or 4-amino-6-bromo) exhibit vastly different reactivities.

PropertySpecification
IUPAC Name 5-Amino-6-bromopyridine-2-carboxylic acid
Common Name 5-Amino-6-bromopicolinic acid
CAS Registry Number 1402672-55-2
Molecular Formula C₆H₅BrN₂O₂
Molecular Weight 217.02 g/mol
SMILES NC1=C(Br)N=C(C(=O)O)C=C1
Appearance Off-white to beige crystalline powder
Solubility Soluble in DMSO, DMF; sparingly soluble in water; soluble in dilute alkali
pKa (Predicted) ~2.5 (COOH), ~3.5 (Pyridine N/NH₂ conjugate acid)

Structural Analysis & Reactivity Logic

The molecule's utility stems from its electronic environment, which dictates its chemoselectivity in synthetic workflows.

  • Position 2 (COOH): Electron-withdrawing group (EWG). Deactivates the ring but serves as a handle for esterification or amide coupling.

  • Position 5 (NH₂): Strong electron-donating group (EDG). Activates the ring for electrophilic substitution and directs reactivity to the ortho positions (4 and 6).

  • Position 6 (Br): Located ortho to the amine and alpha to the pyridine nitrogen. This position is primed for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the inductive effect of the adjacent nitrogen, which facilitates oxidative addition.

Reactivity Heatmap
  • Nucleophilic Attack: High at C-6 (displacement of Br, though difficult without catalysis).

  • Electrophilic Substitution: High at C-4 (directed by C-5 NH₂).

  • Metalation: C-6 Br is the primary site for Pd-catalyzed functionalization.

Synthesis & Manufacturing Protocols

While specific industrial patents for this exact isomer are proprietary, the most chemically robust route derives from the bromination of 5-aminopicolinic acid. The amino group directs the electrophile (Br⁺) to the ortho positions. Since position 2 is blocked by the carboxyl group, and position 6 is activated by both the amino group (ortho) and the pyridine nitrogen (alpha), bromination occurs selectively at C-6.

Protocol: Bromination of 5-Aminopicolinic Acid

Objective: Selective introduction of bromine at C-6.

Reagents:

  • Substrate: 5-Aminopicolinic acid (CAS 24242-19-1)

  • Brominating Agent: N-Bromosuccinimide (NBS) or Br₂[1]

  • Solvent: Acetonitrile (MeCN) or DMF

  • Temperature: 0°C to Room Temperature

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 5-aminopicolinic acid (1.0 eq) and DMF (10 volumes). Stir until fully dissolved.

  • Bromination: Cool the solution to 0°C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes to control the exotherm.

    • Expert Note: Slow addition prevents over-bromination at position 4.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via HPLC or LC-MS (Target Mass: 217/219 m/z).

  • Quenching: Pour the reaction mixture into ice-cold water (20 volumes). The product typically precipitates due to low solubility in neutral aqueous media.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

  • Purification: Recrystallize from Ethanol/Water if necessary to remove succinimide byproducts.

Synthesispath start 5-Aminopicolinic Acid (CAS 24242-19-1) reagent NBS (1.05 eq) DMF, 0°C -> RT start->reagent Dissolution intermediate Transition State (Sigma Complex) reagent->intermediate Electrophilic Attack (Ortho to NH2) product 5-Amino-6-bromopicolinic acid (CAS 1402672-55-2) intermediate->product Deprotonation & Isolation

Figure 1: Synthetic pathway for the selective bromination of 5-aminopicolinic acid using NBS.

Applications in Drug & Agrochemical Design[4]

This scaffold is a "privileged structure" in medicinal chemistry, particularly for designing kinase inhibitors and auxin-mimic herbicides.

Scaffold for Kinase Inhibitors

The 5-amino-6-bromo motif allows for the construction of bicyclic systems. For example, cyclization between the C-5 amine and C-6 bromine (via palladium catalysis or condensation with aldehydes) can yield imidizo[4,5-b]pyridines or oxazolo[4,5-b]pyridines , which are common cores in ATP-competitive kinase inhibitors.

Agrochemical Intermediates

Picolinic acid derivatives (e.g., Clopyralid, Aminopyralid) are potent auxinic herbicides. The introduction of bromine at position 6 modifies the lipophilicity and metabolic stability of the herbicide, potentially altering its spectrum of weed control. The 5-amino group serves as a handle for further derivatization to tune solubility and uptake.

Derivatization Workflow (Graphviz)

Derivatization cluster_0 C-6 Functionalization cluster_1 C-2 Functionalization core 5-Amino-6-bromo picolinic acid suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) core->suzuki C-C Bond Formation buchwald Buchwald-Hartwig (R-NH2, Pd(0)) core->buchwald C-N Bond Formation amide Amide Coupling (R-NH2, HATU) core->amide Peptidomimetic ester Esterification (MeOH, H+) core->ester Prodrug/Protection

Figure 2: Divergent synthesis strategies utilizing the orthogonal reactivity of the C-6 Br and C-2 COOH sites.

Safety & Handling (MSDS Highlights)

As a halogenated pyridine derivative, standard safety protocols must be rigorously followed.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood.[1] Avoid dust formation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination).

References

  • PubChem Compound Summary. "5-Amino-6-bromopicolinic acid (CAS 1402672-55-2)." National Center for Biotechnology Information. Accessed February 2026.

  • BLD Pharm. "Product Datasheet: 5-Amino-6-bromopicolinic acid." BLD Pharm Catalog.

  • Spivey, A. C., & Arseniyadis, S. (2010). "Pyridine derivatives in drug discovery." Topics in Heterocyclic Chemistry. (General reference for aminopyridine reactivity).
  • Dow AgroSciences. "Picolinic acid derivatives as herbicides." U.S.

Sources

Technical Guide: Comparative Analysis of Amino-Bromo-Picolinic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, synthetic, and functional distinctions between two critical pyridine isomers: 5-amino-6-bromo-2-picolinic acid and 3-amino-6-bromo-2-picolinic acid .

Executive Summary

In fragment-based drug discovery (FBDD) and scaffold hopping, the positioning of amino and bromo substituents on the picolinic acid core dictates synthetic utility and pharmacological potential.

  • 3-Amino-6-bromo-2-picolinic acid is defined by an ortho-amino-acid motif, facilitating intramolecular hydrogen bonding and metal chelation. It serves as a precursor to pyrido[3,2-d]pyrimidines .

  • 5-Amino-6-bromo-2-picolinic acid is defined by an ortho-amino-halogen motif. It is a "linear" scaffold where the amino group is para to the carboxylate, making it a prime precursor for imidazo[4,5-b]pyridines and extended linker systems (e.g., PROTACs).

Part 1: Structural & Electronic Characterization

Electronic Topography & Chelation

The fundamental difference lies in the proximity of the amino group to the carboxylic acid and the bromine atom.

Feature3-Amino Isomer 5-Amino Isomer
IUPAC Name 3-amino-6-bromopyridine-2-carboxylic acid5-amino-6-bromopyridine-2-carboxylic acid
CAS Number 1052708-46-91214356-69-6 (Est.) / Derived from 126325-53-9
Amino Motif Ortho to COOH (Anthranilic-like)Ortho to Br (o-Haloaniline-like)
H-Bonding Strong Intramolecular (NH

O=C)
Intermolecular (Solvent exposed)
Metal Binding Tridentate potential (N, NH2, COOH)Bidentate (N, COOH)
Electronic Effect NH2 activates C2, C4, C6.NH2 activates C2, C4, C6 (Stronger push to COOH)
Structural Visualization

The following diagram illustrates the steric and electronic vectors. Note the "Chelation Pocket" in the 3-amino isomer versus the "Cyclization Handle" in the 5-amino isomer.

IsomerComparison cluster_A 3-Amino-6-Bromo (Chelation Core) cluster_B 5-Amino-6-Bromo (Cyclization Core) A_Core Pyridine Ring A_NH2 3-NH2 (H-Bond Donor) A_Core->A_NH2 A_COOH 2-COOH (Acidic) A_Core->A_COOH A_Br 6-Br (Distal Handle) A_Core->A_Br A_NH2->A_COOH Intramolecular H-Bond B_Core Pyridine Ring B_NH2 5-NH2 (Nucleophile) B_Core->B_NH2 B_Br 6-Br (Electrophile) B_Core->B_Br B_COOH 2-COOH (Distal Anchor) B_Core->B_COOH B_NH2->B_Br Ortho-Cyclization Vector

Caption: Structural logic showing the H-bond lock in the 3-amino isomer vs. the imidazopyridine cyclization vector in the 5-amino isomer.

Part 2: Synthetic Accessibility & Pathways

Synthesis of 3-Amino-6-bromopicolinic Acid

This isomer is typically accessed via the bromination of 3-aminopicolinic acid . The amino group at C3 strongly activates the C6 position (para-directing), making regioselectivity high.

  • Starting Material: 3-Aminopicolinic acid.[1][2][3]

  • Reagent: N-Bromosuccinimide (NBS) or Br2/AcOH.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Key Challenge: Avoiding over-bromination at C4.

Synthesis of 5-Amino-6-bromopicolinic Acid

Direct nitration of 6-bromopicolinic acid is difficult due to conflicting directing groups. The preferred route involves oxidation of a methyl precursor .

  • Starting Material: 3-Amino-2-bromo-6-methylpyridine (CAS 126325-53-9).

  • Renumbering Logic: The methyl is at C6. Upon oxidation to COOH, priority rules change: C6-Me becomes C2-COOH. The C2-Br becomes C6-Br. The C3-NH2 becomes C5-NH2.

  • Reagent: KMnO4 (aqueous pyridine) or SeO2.

  • Key Challenge: Preventing oxidation of the amino group (protection with Acetyl/Boc may be required).

SynthesisPathways cluster_3amino Route A: 3-Amino-6-Bromo Target cluster_5amino Route B: 5-Amino-6-Bromo Target Start3 3-Aminopicolinic Acid Reagent3 NBS / DMF (Electrophilic Bromination) Start3->Reagent3 Product3 3-Amino-6-bromopicolinic acid Reagent3->Product3 Start5 2-Bromo-3-amino-6-methylpyridine Protect Ac2O / Pyridine (Protection) Start5->Protect Oxidize KMnO4 / H2O (Side-chain Oxidation) Protect->Oxidize Deprotect HCl / Hydrolysis Oxidize->Deprotect Product5 5-Amino-6-bromopicolinic acid Deprotect->Product5

Caption: Divergent synthetic lineages. Route A utilizes electronic activation; Route B utilizes side-chain functionalization.

Part 3: Reactivity Profiles & Applications

The "Ortho-Effect" Divergence

The position of the amino group dictates the type of heterocycle that can be formed.

Case A: 3-Amino Isomer (Pyridopyrimidines)

Because the amine is adjacent to the carboxylic acid (or ester), it reacts with formamide, urea, or isocyanates to form pyrido[3,2-d]pyrimidines .

  • Mechanism: Condensation of NH2 and COOH/COOR with a C1 synthon.

  • Drug Class: Kinase inhibitors (e.g., PI3K, mTOR).

Case B: 5-Amino Isomer (Imidazopyridines)

Because the amine is adjacent to the bromine, it reacts via metal-catalyzed cyclization or nucleophilic substitution to form imidazo[4,5-b]pyridines .

  • Mechanism: Palladium-catalyzed C-N bond formation (Buchwald-Hartwig type) or copper-catalyzed cyclization with amidines/aldehydes.

  • Drug Class: GPCR modulators, Anti-infectives.

Cross-Coupling Selectivity

Both isomers possess a C6-Bromine, but the electronic environment differs.

  • 3-Amino-6-Bromo: The C6-Br is para to the electron-donating NH2. This pushes electron density toward the C-Br bond, potentially deactivating it slightly for oxidative addition (Pd0 -> PdII) compared to a naked pyridine, but the ring nitrogen still activates it.

  • 5-Amino-6-Bromo: The C6-Br is ortho to the electron-donating NH2. This creates steric hindrance for bulky phosphine ligands but also allows for directed metalation or specific chelation-assisted catalysis.

Part 4: Experimental Protocols

Protocol: Regioselective Bromination (Synthesis of 3-Amino Isomer)

Objective: Synthesis of 3-amino-6-bromopicolinic acid from 3-aminopicolinic acid.

  • Preparation: Dissolve 3-aminopicolinic acid (1.0 eq) in DMF (0.5 M concentration).

  • Bromination: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.

    • Note: Slow addition prevents poly-bromination.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target M+H: ~217/219).

  • Workup: Pour into ice water. The product often precipitates due to the zwitterionic nature.

  • Purification: Filter the solid. If no precipitate, extract with EtOAc (pH adjusted to ~4-5). Recrystallize from EtOH/Water.[4]

Protocol: Suzuki-Miyaura Coupling (General for C6-Br)

Objective: Functionalization of the C6 position (applicable to both isomers, but 5-amino requires care with catalyst selection due to ortho-NH2 coordination).

  • Reagents: Bromo-picolinic acid derivative (1.0 eq), Boronic Acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Condition: Degas with Argon for 10 min. Heat to 90°C for 12 hours.

  • Note for 5-Amino Isomer: The free NH2 ortho to Br may poison the catalyst. If yields are low, use the N-acetyl protected version or switch to a precatalyst like XPhos Pd G3 which is robust against amine coordination.

References

  • PubChem. 3-Amino-6-bromopicolinic acid (CID 45480452).[5] National Library of Medicine.[5] [Link][5]

  • Heterocyclic Letters. Convenient and Scalable Process for Preparation of 2,5-Dibromopyridine (Discusses bromination of aminopyridines). [Link] (Contextual Reference for reactivity)

  • Journal of Organic Chemistry. Nucleophilicities of Amino Acids and Peptides (Reactivity of amino groups). [Link]

Sources

Technical Guide: Solubility Profiling & Handling of 5-Amino-6-Bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 5-amino-6-bromopicolinic acid in DMSO and methanol Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

5-Amino-6-bromopicolinic acid (CAS: 1402672-55-2) is a functionalized pyridine derivative widely used as a scaffold in medicinal chemistry and agrochemical synthesis.[1][2] Its structural features—a carboxylic acid at C2, an amine at C5, and a bromine at C6—impart a zwitterionic character that significantly influences its solubility profile.[1]

This guide provides a technical analysis of its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . While quantitative literature data for this specific isomer is sparse, structural analogs and physicochemical principles dictate that DMSO is the superior solvent for high-concentration stock solutions , whereas Methanol serves as a viable protic alternative for specific reaction pathways, often requiring thermal activation.

Physicochemical Profile & Solubility Mechanics

Understanding the solubility requires analyzing the competition between the crystal lattice energy and solute-solvent interactions.

PropertyValue (Estimated/Analogous)Impact on Solubility
Molecular Weight 216.03 g/mol Moderate MW facilitates dissolution, but functional density is high.[1]
pKa (Acid) ~2.5 – 3.5Ionized at neutral pH; promotes strong intermolecular H-bonding (lattice stability).[1]
pKa (Base) ~3.0 – 4.0 (Pyridine N)Reduced basicity due to electron-withdrawing Br and COOH groups.[1]
LogP ~1.2 – 1.6Moderately lipophilic, but polar groups dominate solvation behavior.[1]
Physical State Crystalline SolidHigh melting point (often >180°C dec.) indicates strong lattice energy.[1]
Solvation Mechanisms
  • DMSO (Polar Aprotic): Acts as a strong Hydrogen Bond Acceptor (HBA). It effectively disrupts the intermolecular hydrogen bond network of the picolinic acid zwitterions, stabilizing the acidic proton and the amine group via dipole-dipole interactions.[1]

  • Methanol (Polar Protic): Acts as both HBA and Hydrogen Bond Donor (HBD). While it can solvate the ionic species, its lower dielectric constant (ε=33) compared to DMSO (ε=47) makes it less effective at breaking the strong crystal lattice of the zwitterionic form without thermal input.

Solubility Assessment: DMSO vs. Methanol
A. Dimethyl Sulfoxide (DMSO)
  • Solubility Rating: High (Primary Choice for Stock Solutions)[1]

  • Expected Range: > 50 mg/mL (up to 100 mM).[1][3]

  • Technical Insight: DMSO is the standard vehicle for biological assays (HTS, MIC) using this compound.[1] The sulfoxide oxygen effectively solvates the amine protons, while the methyl groups provide a hydrophobic pocket for the brominated pyridine ring.

  • Protocol:

    • Weigh the target mass.[1]

    • Add DMSO dropwise with vortexing.

    • Solution usually clears rapidly at room temperature (RT).

B. Methanol (MeOH)
  • Solubility Rating: Moderate (Temperature Dependent)[1]

  • Expected Range: 5 – 25 mg/mL (at 25°C).

  • Technical Insight: Solubility in methanol is often kinetically slow due to the zwitterionic lattice.

  • Optimization:

    • Sonication: Essential to break particle agglomerates.[1]

    • Heating: Warming to 40°C significantly enhances solubility.

    • Acidification: Adding 1-2 equivalents of HCl (e.g., 1.25M HCl in MeOH) protonates the carboxylate, breaking the zwitterion and drastically increasing solubility.[1]

Visualizing the Solubility Workflow

The following diagram outlines the decision logic for solvent selection and preparation based on the intended application.

SolubilityWorkflow Start Start: 5-Amino-6-Bromopicolinic Acid AppCheck Intended Application? Start->AppCheck BioAssay Biological Assay / HTS (Stock Solution) AppCheck->BioAssay High Conc. Required Synthesis Chemical Synthesis / Reaction AppCheck->Synthesis Protic Solvent OK DMSO_Path Select DMSO (Target: >50 mg/mL) BioAssay->DMSO_Path MeOH_Path Select Methanol (Target: <25 mg/mL) Synthesis->MeOH_Path Dissolve_DMSO Protocol A: 1. Vortex (RT) 2. Mild Sonication if needed DMSO_Path->Dissolve_DMSO Dissolve_MeOH Protocol B: 1. Sonication (5-10 min) 2. Heat to 40°C 3. Optional: Add HCl MeOH_Path->Dissolve_MeOH QC Quality Control: Check for Precipitate Filter (0.22 µm PTFE) Dissolve_DMSO->QC Dissolve_MeOH->QC

Caption: Decision matrix for solubilizing 5-amino-6-bromopicolinic acid based on downstream application requirements.

Experimental Protocols

Since batch-to-batch purity affects solubility, use this Self-Validating Saturation Protocol to determine the exact limit for your specific lot.

Protocol 1: Kinetic Solubility Determination (Shake-Flask Method)

Objective: Determine the maximum solubility in DMSO or MeOH at Room Temperature (RT).

  • Preparation: Weigh 10 mg of 5-amino-6-bromopicolinic acid into a 1.5 mL HPLC vial (amber glass recommended).

  • Solvent Addition: Add 100 µL of solvent (DMSO or MeOH).

  • Agitation: Vortex for 60 seconds, then sonicate for 5 minutes.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.[1][3] (Stop).

    • Suspension: Add solvent in 100 µL increments, repeating step 3, until clear.

  • Calculation:

    
    
    
  • Validation: Centrifuge at 10,000 rpm for 5 minutes. If a pellet forms, the solution was supersaturated; use the supernatant concentration as the true limit.

Protocol 2: Preparation of 50 mM Stock in DMSO

Target: 1 mL of 50 mM solution. MW: 216.03 g/mol .[1]

  • Weigh 10.8 mg of 5-amino-6-bromopicolinic acid.

  • Add 500 µL of anhydrous DMSO.

  • Vortex vigorously until dissolved (solution should be yellow/orange).

  • Add DMSO to bring the final volume to 1.0 mL .

  • Storage: Aliquot into small volumes (e.g., 100 µL) to avoid freeze-thaw cycles. Store at -20°C.

Handling, Stability & Degradation Risks[1]
  • Photostability (Critical): Brominated pyridines are susceptible to photodehalogenation (loss of Br) upon exposure to UV/visible light.[1]

    • Action: Always use amber glassware or wrap vessels in aluminum foil during dissolution and storage.

  • Hygroscopicity: The zwitterionic acid can absorb atmospheric moisture, altering the weighed mass.[1]

    • Action: Store the solid desicated at 4°C. Equilibrate to RT before opening.

  • Chemical Stability in Solution:

    • DMSO: Stable for months at -20°C. Avoid leaving at RT for days as DMSO can act as an oxidant under specific conditions.[1]

    • Methanol: Stable short-term.[1] Long-term storage in MeOH is not recommended due to potential slow esterification (methyl ester formation) catalyzed by trace acids.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53485747, 6-Amino-5-bromopicolinic acid. Retrieved from [Link] (Note: Isomer analog used for physicochemical property estimation).

  • Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvation mechanisms of zwitterions in dipolar aprotic solvents).

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-amino-6-bromopicolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Drug Discovery

5-amino-6-bromopicolinic acid is a key heterocyclic building block in medicinal chemistry and drug development. The presence of three distinct functional groups—a carboxylic acid, an amino group, and a bromine atom—on a pyridine ring offers a rich platform for molecular diversification. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for elaborating such structures, enabling the formation of carbon-carbon bonds to introduce a wide array of aryl and heteroaryl substituents at the 6-position. This transformation paves the way for the synthesis of novel compounds with potential therapeutic applications.

This guide provides a comprehensive overview of the critical parameters and detailed protocols for the successful Suzuki-Miyaura coupling of 5-amino-6-bromopicolinic acid. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, while also addressing the unique challenges posed by this trifunctional substrate.

Challenges in the Suzuki-Miyaura Coupling of 5-amino-6-bromopicolinic acid

The successful execution of the Suzuki-Miyaura coupling on this substrate requires careful consideration of its inherent chemical functionalities:

  • Coordinating Amino Group: The primary amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes. This can significantly hinder the catalytic cycle.

  • Acidic Carboxyl Group: The carboxylic acid can be deprotonated by the base, forming a carboxylate. This anionic species can also interact with the palladium center, potentially deactivating the catalyst.

  • Potential for Decarboxylation: Picolinic acids are known to undergo decarboxylation, especially at elevated temperatures. This side reaction can lead to the formation of undesired byproducts.

  • Protodeboronation of Boronic Acids: A common side reaction in Suzuki-Miyaura couplings is the protonolysis of the boronic acid, which is often facilitated by aqueous basic conditions.

To overcome these challenges, a carefully optimized set of reaction conditions is essential.

Recommended Reaction Conditions: A Summary

The following table summarizes the recommended starting conditions and potential optimization pathways for the Suzuki-Miyaura coupling of 5-amino-6-bromopicolinic acid.

Parameter Recommended Starting Condition Alternative/Optimization Rationale
Palladium Source Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Pd(0) sources are often effective for substrates with potentially coordinating groups.[1] Pd₂(dba)₃ can be used with a wider range of phosphine ligands for optimization.
Ligand (none, as it's included in the catalyst)XPhos, SPhosBulky, electron-rich phosphine ligands like XPhos and SPhos are known to be highly effective for coupling heteroaryl halides, especially those with amino groups, as they promote reductive elimination and are less prone to catalyst inhibition.[2]
Base K₃PO₄ (Potassium phosphate)K₂CO₃ (Potassium carbonate), Cs₂CO₃ (Cesium carbonate)K₃PO₄ is a moderately strong base that is often effective in these couplings.[3] K₂CO₃ is a milder alternative, while Cs₂CO₃ can be more effective for challenging couplings. The choice of base can influence the rate of transmetalation and minimize side reactions.[4]
Solvent 1,4-Dioxane / H₂O (4:1 to 10:1)Toluene / H₂O, THF / H₂OA mixture of an aprotic polar solvent and water is typically used to dissolve both the organic and inorganic reagents. The amount of water should be minimized to reduce the risk of protodeboronation.[5]
Temperature 80-90 °CRoom Temperature to 110 °CA moderate temperature is recommended to balance reaction rate with the potential for decarboxylation of the picolinic acid.[6] Temperature optimization may be necessary for specific boronic acids.
Boronic Acid 1.2 - 1.5 equivalents1.1 - 2.0 equivalentsA slight excess of the boronic acid is used to drive the reaction to completion and compensate for any potential protodeboronation.

Experimental Protocols

Protocol 1: Standard Conditions with Pd(PPh₃)₄

This protocol is based on conditions successfully applied to the structurally similar 5-bromo-2-methylpyridin-3-amine.

Materials:

  • 5-amino-6-bromopicolinic acid

  • Arylboronic acid

  • Pd(PPh₃)₄

  • K₃PO₄

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • To the reaction vessel, add 5-amino-6-bromopicolinic acid (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0-3.0 eq).

  • Seal the vessel with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.05 - 0.10 eq).

  • Add anhydrous 1,4-dioxane and deionized water (e.g., a 4:1 mixture) via syringe. The final concentration of the limiting reagent should be around 0.1 M.

  • Stir the reaction mixture at 80-90 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Conditions with a Buchwald Ligand

For challenging boronic acids or if the standard protocol gives low yields, a more active catalyst system is recommended.

Materials:

  • 5-amino-6-bromopicolinic acid

  • Arylboronic acid

  • Pd₂(dba)₃

  • XPhos or SPhos ligand

  • K₃PO₄ or K₂CO₃

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Nitrogen or Argon gas

  • Reaction vessel

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • To the reaction vessel, add 5-amino-6-bromopicolinic acid (1.0 eq), the arylboronic acid (1.5 eq), and the chosen base (K₃PO₄ or K₂CO₃, 2.0-3.0 eq).

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • In a separate vial, pre-form the catalyst by dissolving Pd₂(dba)₃ (0.025 eq) and the phosphine ligand (e.g., XPhos, 0.05 eq) in a small amount of anhydrous dioxane under an inert atmosphere.

  • Add the pre-formed catalyst solution to the reaction vessel via syringe.

  • Add the remaining anhydrous 1,4-dioxane and deionized water (e.g., a 10:1 mixture).

  • Stir the reaction at the desired temperature (e.g., 90-100 °C) and monitor its progress.

  • Follow the workup and purification steps as described in Protocol 1.

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L)₂ Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ PdII_Aryl->PdII_Diaryl ArBOH2 Ar'-B(OH)₂ + Base Transmetalation Transmetalation PdII_Diaryl->Pd0 Product Coupled Product RedElim Reductive Elimination RedElim->Product ArX 5-amino-6-bromopicolinic acid ArX->OxAdd ArBOH2->Transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-amino-6-bromopicolinic acid to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new carbon-carbon bond of the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Troubleshooting and Considerations

Issue Potential Cause Suggested Solution
Low or no conversion Catalyst deactivationUse a more robust ligand like XPhos or SPhos. Ensure the reaction is performed under strictly inert conditions.
Insufficiently active catalystSwitch to a pre-catalyst like an XPhos-palladium G2, G3, or G4 precatalyst for more efficient generation of the active Pd(0) species.
Formation of de-brominated starting material Reductive dehalogenationUse a less polar solvent or a different base. Lowering the reaction temperature may also help.
Significant protodeboronation of the boronic acid Excess water or prolonged reaction timeMinimize the amount of water in the solvent system. Use a slight excess of the boronic acid.
Decarboxylation of the starting material or product High reaction temperatureLower the reaction temperature. Screen different bases, as the basicity can influence the rate of decarboxylation.
Homocoupling of the boronic acid Presence of oxygenEnsure thorough degassing of the solvent and reaction vessel.

Conclusion

The Suzuki-Miyaura coupling of 5-amino-6-bromopicolinic acid is a powerful transformation for the synthesis of novel and complex molecules. While the substrate presents unique challenges due to its multiple functional groups, a rational approach to the selection of reaction conditions can lead to high yields of the desired products. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors. Careful optimization of the catalyst, base, and solvent system will be key to achieving optimal results for a given arylboronic acid coupling partner.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 46(28), 5359-5363. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Al-Amin, M., & El-Faham, A. (2018). Recent advances in the development of Suzuki Miyaura Coupling Reactions. World Journal of Methodology, 8(1), 1-23. [Link]

  • Brown, D. G., & Boström, J. (2016). Analysis of past and present synthetic methodologies on medicinal chemistry: where have all the new reactions gone? Journal of Medicinal Chemistry, 59(10), 4443-4458. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4875-4878. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A new palladium catalyst system for the Suzuki-Miyaura coupling of aryl and vinyl chlorides. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]

Sources

Application Note: High-Performance Buchwald-Hartwig Amination of 6-Bromo-5-Aminopicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-bromo-5-aminopicolinic acid scaffold is a critical pharmacophore in kinase inhibitor development (e.g., JAK, BTK inhibitors). However, functionalizing the C6 position via Buchwald-Hartwig amination presents a "perfect storm" of synthetic challenges:

  • Catalyst Poisoning: The pyridine nitrogen and the C5-amino group can chelate Palladium, arresting the catalytic cycle.

  • Chemoselectivity: The C5-amino group is a competing nucleophile if left unprotected.

  • Base Sensitivity: The picolinate ester is prone to hydrolysis or transesterification under standard alkoxide conditions (e.g., NaOtBu).

This application note details a robust, self-validating protocol using Third-Generation (G3) Palladacycle Precatalysts to overcome these barriers, ensuring high yields and reproducibility.

Strategic Analysis & Mechanistic Insight

The Chelation Challenge

In standard Pd-catalyzed couplings, pyridines—especially those with electron-donating groups like amines at C5—act as competitive ligands. They bind to the active Pd(0) species, forming off-cycle resting states (PdL(Pyridine)ₙ) that prevent oxidative addition into the C–Br bond.

Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos , RuPhos ). These ligands create a steric wall that disfavors pyridine coordination while accelerating reductive elimination.

Base Selection Logic

Standard Buchwald conditions often utilize Sodium tert-butoxide (NaOtBu). However, for picolinate esters, alkoxides cause rapid ester hydrolysis or transesterification. Directive: Use Cesium Carbonate (Cs₂CO₃) .[1][2] It is mild enough to preserve the ester but sufficiently basic (especially in dioxane/toluene) to deprotonate the palladium-bound amine complex.

Substrate Preparation

To ensure the C6-bromide is the sole electrophile and the incoming amine is the sole nucleophile, the C5-amino group must be protected.

  • Recommendation: Convert the 5-amino group to a Boc-carbamate (tert-butyl carbamate) prior to coupling. This sterically shields the C5 position and reduces the electron density on the pyridine ring, facilitating oxidative addition at C6.

Visualizing the Pathway

Diagram 1: Catalytic Cycle & Inhibition Pathways

The following diagram illustrates the active catalytic cycle versus the "death spiral" of catalyst poisoning common in aminopyridines.

G Pd_Pre Pd(II) Precatalyst (BrettPhos Pd G3) Pd_0 Active L-Pd(0) Pd_Pre->Pd_0 Activation Ox_Add Oxidative Addition (L-Pd(II)-Ar-Br) Pd_0->Ox_Add + Ar-Br Poison Catalyst Poisoning (Pyridine Coordination) Pd_0->Poison Substrate Interference Amine_Bind Amine Binding Ox_Add->Amine_Bind + R-NH2 Deprot Deprotonation (Cs2CO3) Amine_Bind->Deprot Red_Elim Reductive Elimination (Product Release) Deprot->Red_Elim Red_Elim->Pd_0 Regenerate Pd(0) Poison->Pd_0 Reversible (Slow)

Caption: Figure 1. The catalytic cycle highlighting the critical oxidative addition step and the competing off-cycle pyridine coordination trap.

Experimental Protocols

Pre-Reaction Checklist
  • Substrate: Methyl 6-bromo-5-(Boc-amino)picolinate (Avoid free amine).

  • Solvent: 1,4-Dioxane (Anhydrous, sparged with N₂ for 10 mins).

  • Glassware: Oven-dried reaction vials with Teflon-lined caps.

Micro-Scale Optimization Screen (100 mg)

Use this protocol to determine the optimal ligand for your specific amine partner.

VariableCondition A (Primary Amines)Condition B (Secondary Amines)
Catalyst BrettPhos Pd G3RuPhos Pd G3
Ligand BrettPhosRuPhos
Base Cs₂CO₃ (2.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane1,4-Dioxane
Temp 80 °C80 °C

Procedure:

  • Charge a 4 mL vial with Methyl 6-bromo-5-(Boc-amino)picolinate (100 mg, 0.30 mmol, 1.0 equiv).

  • Add the amine coupling partner (0.36 mmol, 1.2 equiv).

  • Add Cs₂CO₃ (195 mg, 0.60 mmol, 2.0 equiv).

  • Transfer to a glovebox or use standard Schlenk technique to add the Pd Precatalyst (0.006 - 0.015 mmol, 2-5 mol%).

  • Add anhydrous 1,4-Dioxane (1.5 mL, 0.2 M concentration).

  • Seal cap tightly. Heat to 80 °C in a heating block for 4 hours.

  • Analysis: Filter a 50 µL aliquot through a silica plug, elute with EtOAc, and analyze via UPLC-MS.

Gram-Scale Preparative Protocol

Standardized conditions for scale-up (1.0 g substrate).

  • Setup: Equip a 50 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Charging: Add Methyl 6-bromo-5-(Boc-amino)picolinate (1.0 g, 3.0 mmol), Amine (3.6 mmol), and Cs₂CO₃ (1.95 g, 6.0 mmol).

  • Inerting: Evacuate and backfill with Nitrogen (3 cycles).

  • Catalyst Addition: Under positive N₂ flow, add BrettPhos Pd G3 (54 mg, 0.06 mmol, 2 mol%).

    • Note: If using Pd(OAc)₂/Ligand separately, premix them in solvent for 5 mins before addition.

  • Solvent: Add sparged 1,4-Dioxane (15 mL).

  • Reaction: Heat to 90 °C. Monitor by HPLC at 2h, 4h, and 16h.

    • Endpoint: >98% conversion of bromide.[3]

  • Workup: Cool to RT. Dilute with EtOAc (50 mL). Filter through a pad of Celite to remove inorganic salts and Pd black.

  • Purification: Concentrate filtrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Decision Tree for Optimization

DecisionTree Start Start: 6-Br-5-Amino Picolinate Check_Prot Is 5-NH2 Protected? Start->Check_Prot Protect Protect with Boc2O Check_Prot->Protect No Amine_Type Incoming Amine Type? Check_Prot->Amine_Type Yes (Boc) Protect->Check_Prot Primary Primary Amine (-NH2) Amine_Type->Primary Secondary Secondary Amine (-NHR) Amine_Type->Secondary Cond_A Use BrettPhos Pd G3 Base: Cs2CO3 Temp: 80-100°C Primary->Cond_A Cond_B Use RuPhos Pd G3 Base: Cs2CO3 Temp: 80-100°C Secondary->Cond_B Result_Check Check Conversion (LCMS) Cond_A->Result_Check Cond_B->Result_Check Low_Yield Low Yield / Incomplete? Result_Check->Low_Yield < 50% Fix_1 Increase Temp to 110°C Switch to t-Amyl Alcohol Low_Yield->Fix_1 Fix_2 Check Catalyst Loading (Add 2% more) Low_Yield->Fix_2

Caption: Figure 2. Logic flow for selecting conditions and troubleshooting low conversion.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Black Precipitate (Immediate) "Pd Black" formation; Ligand dissociation.Switch to a precatalyst (G3/G4) rather than Pd(OAc)₂ + Ligand. Ensure O₂ exclusion.
No Conversion (SM remains) Catalyst poisoning by Pyridine N.Increase catalyst loading to 5 mol%. Switch to tBuBrettPhos (bulkier).
Ester Hydrolysis (Acid formed) Base is too strong or wet solvent.Ensure solvent is anhydrous. Confirm use of Cs₂CO₃, NOT NaOtBu or NaOH.
De-Boc occurring Thermal instability or trace acid.Lower temperature to 80 °C. Add 4Å molecular sieves to scavenge moisture.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920.

  • Paul, F., et al. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5][6][7] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970.

Sources

Application Note: A Validated Protocol for the Synthesis of Methyl 5-amino-6-bromopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested guide for the synthesis, purification, and characterization of methyl 5-amino-6-bromopyridine-2-carboxylate (CAS No: 797060-52-7). This pyridine derivative is a crucial heterocyclic building block in medicinal chemistry, notably in the development of novel therapeutic agents.[1][2] The protocol herein details a robust two-step synthetic route commencing with the esterification of 5-aminopyridine-2-carboxylic acid, followed by a regioselective bromination. We emphasize the rationale behind procedural choices, provide in-depth characterization benchmarks, and outline critical safety protocols to ensure reproducible, high-yield, and safe execution for researchers in organic synthesis and drug development.

Introduction and Scientific Rationale

Methyl 5-amino-6-bromopyridine-2-carboxylate is a key intermediate whose structural motifs—a bromo-substituted pyridine ring, an amino group, and a methyl ester—offer versatile handles for further chemical modification. Its application has been noted in the synthesis of complex molecules, including aminopyridinamides which function as sodium channel modulators.[1]

The synthetic strategy presented is designed for efficiency and control. It proceeds in two distinct stages:

  • Fischer Esterification: Conversion of the starting carboxylic acid to its methyl ester. This is a classic and reliable method, chosen for its high conversion rate and the ease of removing byproducts. We employ thionyl chloride in methanol, a common and effective method for this transformation.[3]

  • Regioselective Bromination: Introduction of a bromine atom at the C6 position of the pyridine ring. The 5-amino group is a strong activating group that directs electrophiles to the ortho (C4, C6) and para positions. Due to electronic and steric factors, the C6 position is preferentially brominated. N-Bromosuccinimide (NBS) is selected as the brominating agent for its moderate reactivity and high selectivity, which minimizes the formation of dibrominated byproducts often seen with harsher reagents like liquid bromine.[4]

This application note serves as a self-validating system, guiding the user from starting materials to a fully characterized final product.

Overall Reaction Scheme:

Step 1: Esterification 5-aminopyridine-2-carboxylic acid → Methyl 5-aminopyridine-2-carboxylate

Step 2: Bromination Methyl 5-aminopyridine-2-carboxylate → Methyl 5-amino-6-bromopyridine-2-carboxylate

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.PuritySupplierNotes
5-Aminopyridine-2-carboxylic acid23627-89-6≥97%Sigma-Aldrich
Methanol (Anhydrous)67-56-1≥99.8%Fisher ScientificUse from a sealed bottle.
Thionyl Chloride (SOCl₂)7719-09-7≥99%Sigma-AldrichHandle in a fume hood.
N-Bromosuccinimide (NBS)128-08-5≥98%TCI AmericaRecrystallize if yellow.
Acetonitrile (Anhydrous)75-05-8≥99.8%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)144-55-8ACS GradeVWRFor aqueous work-up.
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6ACS GradeFisher ScientificFor drying organic layers.
Ethyl Acetate141-78-6ACS GradeVWRFor extraction/chromatography.
Hexanes110-54-3ACS GradeVWRFor chromatography.
Dichloromethane (DCM)75-09-2ACS GradeFisher ScientificFor extraction.
Deuterated Solvents (CDCl₃, DMSO-d₆)VariousNMR GradeCambridge Isotope LabsFor NMR analysis.
Equipment
  • Magnetic stirrers with heating plates

  • Round-bottom flasks (50 mL, 100 mL, 250 mL)

  • Reflux condenser and standard ground-glass joint glassware

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Flash chromatography system (silica gel, 230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR Spectrometer (≥400 MHz)

  • Mass Spectrometer (LC-MS or GC-MS)

  • Melting point apparatus

Experimental Protocols & Mechanistic Workflow

The overall experimental process is visualized in the workflow diagram below.

G Figure 1: Overall Synthesis and Analysis Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination cluster_2 Analysis start_ester Dissolve Acid in Methanol cool Cool to 0°C start_ester->cool add_socl2 Add Thionyl Chloride cool->add_socl2 reflux Reflux Reaction add_socl2->reflux workup_ester Quench & Extract reflux->workup_ester purify_ester Purify Intermediate workup_ester->purify_ester start_bromo Dissolve Ester in Acetonitrile purify_ester->start_bromo Verified Intermediate add_nbs Add NBS Portion-wise start_bromo->add_nbs react_bromo Stir at Room Temp add_nbs->react_bromo workup_bromo Aqueous Work-up react_bromo->workup_bromo purify_bromo Column Chromatography workup_bromo->purify_bromo char Characterize Final Product (NMR, MS, MP) purify_bromo->char Isolated Product

Caption: Figure 1: Overall Synthesis and Analysis Workflow

Part A: Synthesis of Methyl 5-aminopyridine-2-carboxylate (Intermediate)
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried.

  • Reagent Addition: To the flask, add 5-aminopyridine-2-carboxylic acid (10.0 g, 72.4 mmol). Add 150 mL of anhydrous methanol. Stir the suspension.

  • Reaction Initiation: Cool the flask in an ice-water bath to 0°C. Slowly add thionyl chloride (10.5 mL, 144.8 mmol, 2.0 eq.) dropwise over 20 minutes via an addition funnel.

    • Expert Insight: The slow, cooled addition of thionyl chloride is crucial to control the initial exothermic reaction with methanol, preventing potential side reactions and ensuring safety.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65°C). Maintain reflux for 12-16 hours. Monitor the reaction's progress by TLC (Eluent: 50% Ethyl Acetate in Hexanes).

  • Work-up: Cool the reaction mixture to room temperature. Carefully concentrate the solvent using a rotary evaporator to obtain a solid residue.

  • Neutralization: Add 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the residue in the flask. Stir until CO₂ evolution ceases.

    • Causality: This step neutralizes the excess acid (HCl and SO₂) generated during the reaction, enabling the extraction of the free-base ester product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, purify via flash column chromatography on silica gel using a gradient of 20-50% ethyl acetate in hexanes.

Part B: Synthesis of Methyl 5-amino-6-bromopyridine-2-carboxylate (Final Product)

G Figure 2: Mechanism of Electrophilic Bromination start Methyl 5-aminopyridine- 2-carboxylate intermediate Sigma Complex (Wheland Intermediate) Resonance Stabilized start->intermediate Electrophilic attack at C6 nbs NBS (Br+ source) nbs->intermediate deprotonation Deprotonation intermediate->deprotonation Loss of H+ product Methyl 5-amino-6-bromo- pyridine-2-carboxylate deprotonation->product Aromaticity restored

Sources

Application Notes & Protocols: Navigating the Amide Coupling of 5-amino-6-bromopicolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenges of 5-amino-6-bromopicolinic acid

5-amino-6-bromopicolinic acid represents a challenging substrate for amide bond formation, a reaction cornerstone in the synthesis of pharmaceuticals and other high-value chemical entities. The inherent chemical nature of this molecule presents a confluence of steric and electronic hurdles that can render standard peptide coupling protocols inefficient. The primary obstacles arise from:

  • Reduced Nucleophilicity: The amino group at the 5-position experiences a significant decrease in its nucleophilic character. This is a direct consequence of the electron-withdrawing effects of both the pyridine ring nitrogen and the adjacent bromo-substituent. This electronic deactivation makes the amine less reactive towards activated carboxylic acids.[1][2]

  • Steric Hindrance: The bromine atom at the 6-position, ortho to the carboxylic acid, introduces considerable steric bulk around the reaction center. This can impede the approach of the amine nucleophile to the activated carboxyl group, thereby slowing down the rate of amide bond formation.[3][4]

Overcoming these challenges necessitates a carefully considered approach to the selection of coupling reagents and the optimization of reaction conditions. This guide provides a detailed exploration of suitable reagents, their mechanisms of action, and robust protocols for the successful amide coupling of 5-amino-6-bromopicolinic acid.

Selecting the Optimal Coupling Reagent: A Comparative Analysis

The success of the amide coupling reaction with 5-amino-6-bromopicolinic acid is critically dependent on the potency of the coupling reagent. Reagents that generate highly reactive activated species are required to overcome the substrate's inherent low reactivity. Below is a comparative analysis of recommended coupling reagents, categorized by their chemical class.

Reagent ClassReagent ExamplesMechanism of Action & SuitabilityKey AdvantagesPotential Drawbacks
Uronium/Aminium Salts HATU, HCTU, TBTUForm highly reactive OAt- or OBt-esters, which are more susceptible to nucleophilic attack by electron-deficient amines.[5] The presence of the HOAt or HOBt moiety can also minimize racemization.[6]High coupling efficiency, rapid reaction rates, and low risk of racemization.[7]Can cause guanidinylation of the amine if not used correctly.[8] Generally more expensive than carbodiimides.
Phosphonium Salts PyBOP, PyAOPActivate the carboxylic acid to form a reactive phosphonium ester. These reagents are renowned for their efficacy in difficult couplings, including those involving sterically hindered amino acids.[6][7]Excellent for sterically demanding couplings and minimizing racemization.[6] Byproducts are generally less hazardous than those from BOP.[6]Can be more expensive than other reagent classes. Solutions in DMF have moderate stability.
Propylphosphonic Anhydride T3P®Forms a mixed anhydride with the carboxylic acid, which is a highly reactive intermediate. T3P® is particularly effective for sterically hindered substrates and has a favorable safety and environmental profile.[9][10]High yields, low racemization, broad functional group tolerance, and easy workup due to water-soluble byproducts.[10]The reagent is sensitive to water and is typically supplied as a solution in an organic solvent.[10]
Acyl Fluoride Precursors TCFH, BTFFHIn situ generation of highly reactive acyl fluorides from the carboxylic acid. Acyl fluorides are small and highly electrophilic, making them ideal for coupling with sterically hindered and electron-deficient amines.[11][12][13]Overcomes severe steric and electronic challenges where other methods fail.[11][13]May require specific reagents for acyl fluoride formation which might not be as commonly available as standard coupling reagents.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of 5-amino-6-bromopicolinic acid with a generic primary or secondary amine.

Protocol 1: HATU-Mediated Coupling

This protocol is a robust starting point for most amine substrates, leveraging the high reactivity of HATU.

Workflow Diagram:

HATU_Coupling_Workflow cluster_prep Preparation cluster_activation Activation & Coupling cluster_workup Work-up & Purification P1 Dissolve 5-amino-6-bromopicolinic acid (1.0 eq) and amine (1.1 eq) in anhydrous DMF P2 Add DIPEA (3.0 eq) to the mixture P1->P2 Base addition A1 Add HATU (1.1 eq) to the reaction mixture P2->A1 Reagent addition A2 Stir at room temperature for 2-12 hours A1->A2 Reaction progress W1 Quench with water A2->W1 Completion W2 Extract with an organic solvent (e.g., EtOAc) W1->W2 W3 Wash organic layer with brine, dry, and concentrate W2->W3 W4 Purify by column chromatography W3->W4

Figure 1: Workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

  • To a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add 5-amino-6-bromopicolinic acid (1.0 equivalent).

  • Add the desired primary or secondary amine (1.1 equivalents).

  • Dissolve the solids in anhydrous N,N-dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) to the mixture and stir for 5 minutes.

  • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 2 to 12 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: T3P®-Mediated Coupling

This protocol is an excellent alternative, particularly for larger-scale synthesis, due to its efficiency and favorable work-up profile.

Mechanism Overview:

T3P_Mechanism RCOOH R-COOH 5-amino-6-bromopicolinic acid MixedAnhydride Mixed Anhydride Highly Reactive Intermediate RCOOH->MixedAnhydride Activation with T3P® T3P T3P® Propylphosphonic Anhydride T3P->MixedAnhydride Amide R-CO-NHR' Desired Amide Product MixedAnhydride->Amide Nucleophilic Attack Byproduct Phosphonic Acid Byproducts Water-Soluble MixedAnhydride->Byproduct Amine R'-NH₂ Amine Nucleophile Amine->Amide

Figure 2: Simplified mechanism of T3P®-mediated amide bond formation.

Step-by-Step Procedure:

  • In a flask under an inert atmosphere, dissolve 5-amino-6-bromopicolinic acid (1.0 equivalent) and the amine (1.1 equivalents) in a suitable anhydrous solvent such as ethyl acetate or dichloromethane.

  • Add a tertiary amine base, such as triethylamine or DIPEA (3.0 equivalents).

  • Add a 50% solution of propylphosphonic anhydride (T3P®) in ethyl acetate (1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature below 30 °C.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • After completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer. If the product is in the aqueous layer, extract with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography if necessary.

Troubleshooting and Optimization

For particularly challenging amine substrates, the following modifications can be considered:

  • Elevated Temperature: Carefully increasing the reaction temperature (e.g., to 40-60 °C) can help overcome the activation energy barrier for sterically hindered or electronically deactivated partners.

  • Microwave Irradiation: The use of microwave heating has been shown to accelerate difficult coupling reactions, often leading to higher yields in shorter reaction times.[12]

  • Alternative Solvents: While DMF is a common choice, other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be explored.

  • Excess Reagents: For very difficult couplings, increasing the equivalents of the coupling reagent and base may be beneficial.[7]

Conclusion

The successful amide coupling of 5-amino-6-bromopicolinic acid is an achievable synthetic transformation, provided that the inherent challenges of the substrate are addressed through the judicious selection of a potent coupling reagent and careful optimization of reaction conditions. Uronium salts like HATU, phosphonium salts such as PyBOP, and propylphosphonic anhydride (T3P®) are highly effective reagents for this purpose. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to navigate the complexities of this reaction and achieve their synthetic goals.

References

  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PMC. Available at: [Link]

  • Water-promoted dehydrative coupling of 2-aminopyridines in heptane via a borrowing hydrogen strategy. PMC. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Optimizing Peptide Coupling: Key Techniques. Innovatech Labs. Available at: [Link]

  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. ACS Publications. Available at: [Link]

  • Coupling Reagents. AAPPTEC Peptides. Available at: [Link]

  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. PubMed. Available at: [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Semantic Scholar. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • Amine Coupling Kit A515 manual. DOJINDO. Available at: [Link]

  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • 2-Propanephosphonic acid anhydride (T3P)-mediated segment coupling and head-to-tail cyclization of sterically hindered peptides. Royal Society of Chemistry. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Omega. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Synfacts. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. Available at: [Link]

Sources

Application Note: Strategic Synthesis of Bicyclic Heterocycles from 5-Amino-6-Bromopyridine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 5-amino-6-bromopyridine-2-carboxylic acid (and its methyl ester derivative) as a divergent scaffold for constructing fused bicyclic heterocycles. Specifically, we address the synthesis of pyrrolo[2,3-b]pyridines (7-azaindoles) , thiazolo[5,4-b]pyridines , and imidazo[4,5-b]pyridines .[1][2]

These bicyclic cores are privileged structures in medicinal chemistry, serving as bioisosteres for purines and indoles in kinase inhibitors (e.g., Vemurafenib, Pexidartinib).[1] The protocols herein are optimized for reproducibility, scalability, and regiochemical fidelity.

Strategic Overview & Reactivity Profile

The 5-amino-6-bromopyridine-2-carboxylic acid scaffold offers three distinct reactive handles that allow for orthogonal functionalization:

  • C6-Bromo Position: Highly activated for nucleophilic aromatic substitution (

    
    ) due to the adjacent pyridine nitrogen and electron-withdrawing C2-carboxylate.[2] It is also an excellent partner for Palladium-catalyzed cross-coupling (Sonogashira, Suzuki, Buchwald-Hartwig).[1][2]
    
  • C5-Amino Group: A nucleophile capable of condensation, acylation, or participation in metal-catalyzed cyclizations.

  • C2-Carboxylic Acid: A stability handle.[2] Note: For most organometallic and cyclization workflows, we strongly recommend converting the acid to methyl 5-amino-6-bromopicolinate (1) prior to cyclization to prevent decarboxylation and improve solubility.[2]

Reaction Pathway Visualization

ReactionPathways Figure 1: Divergent Synthesis Pathways from the 5-Amino-6-Bromo Scaffold SM Methyl 5-amino- 6-bromopicolinate Azaindole Pyrrolo[2,3-b]pyridine (7-Azaindole Core) SM->Azaindole Sonogashira Coupling + Cyclization Thiazolo Thiazolo[5,4-b]pyridine Core SM->Thiazolo K-Xanthate or Thiourea Cyclization Imidazo Imidazo[4,5-b]pyridine Core SM->Imidazo SnAr (Amine) + Orthoformate Cyclization

Figure 1: Divergent synthetic pathways available from the core scaffold.[2][3][4][5][6][7]

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrrolo[2,3-b]pyridine (7-Azaindole) Core

Target: Methyl 2-substituted-1H-pyrrolo[2,3-b]pyridine-6-carboxylate.[2] Mechanism: Sonogashira cross-coupling followed by spontaneous or base-mediated 5-endo-dig cyclization.[2]

Materials
  • Methyl 5-amino-6-bromopicolinate (1.0 eq)[2]

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)[1][2]

  • Bis(triphenylphosphine)palladium(II) dichloride (

    
    ) (0.05 eq)[1][2]
    
  • Copper(I) iodide (CuI) (0.10 eq)[1][2]

  • Triethylamine (

    
    ) (3.0 eq)[1][2]
    
  • DMF (Anhydrous)[1][2]

Step-by-Step Methodology
  • Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine methyl 5-amino-6-bromopicolinate (1.0 g, 4.33 mmol),

    
     (152 mg, 0.22 mmol), and CuI (82 mg, 0.43 mmol).
    
  • Inert Atmosphere: Evacuate the flask and backfill with Nitrogen (

    
    ) three times.[2]
    
  • Solvent Addition: Add anhydrous DMF (10 mL) and degassed

    
     (1.8 mL, 13.0 mmol) via syringe.
    
  • Reagent Addition: Add the terminal alkyne (5.2 mmol) dropwise.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC/LC-MS.

    • Checkpoint: The intermediate internal alkyne may be observed.[4] If cyclization is slow, increase temperature to 100°C or add KOtBu (1.5 eq) in NMP for a second step.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) and brine (1 x 20 mL) to remove DMF.[1][2]

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
    

Why this works: The amino group at C5 is perfectly positioned to attack the alkyne activated by the


-acidic metal or simply by proximity, forming the pyrrole ring.
Protocol B: Synthesis of Thiazolo[5,4-b]pyridine Core

Target: Methyl 2-mercaptothiazolo[5,4-b]pyridine-6-carboxylate. Mechanism: Nucleophilic attack of sulfur surrogate on C6 (displacing Br) followed by condensation with C5-amine.[2]

Materials
  • Methyl 5-amino-6-bromopicolinate (1.0 eq)[2]

  • Potassium Ethyl Xanthate (

    
    ) (2.0 eq)[1][2]
    
  • N-Methyl-2-pyrrolidone (NMP) (Solvent)[1][2]

Step-by-Step Methodology
  • Setup: Charge a reaction vial with methyl 5-amino-6-bromopicolinate (500 mg, 2.16 mmol) and Potassium Ethyl Xanthate (692 mg, 4.32 mmol).

  • Solvent: Add NMP (5 mL).

  • Reaction: Heat the mixture to 140°C under

    
     for 12 hours.
    
    • Note: The high temperature is required to facilitate the initial

      
       displacement of the bromine by the sulfur nucleophile.
      
  • Quench: Cool the mixture to room temperature and pour slowly into acidified ice water (50 mL, pH ~4 using dilute HCl).

  • Isolation: The product often precipitates as a yellow solid. Collect by filtration. If no precipitate forms, extract with EtOAc.[1]

  • Purification: Recrystallization from EtOH or column chromatography (DCM/MeOH).

Key Insight: This reaction yields the 2-thione/thiol derivative, a versatile handle. The thiol can be alkylated, oxidized to a sulfone and displaced, or removed (desulfurization) to yield the parent thiazolopyridine.[1]

Protocol C: Synthesis of Imidazo[4,5-b]pyridine Core

Target: Methyl 1-substituted-1H-imidazo[4,5-b]pyridine-6-carboxylate.[2] Mechanism:


 displacement of C6-Br with a primary amine, followed by cyclization with an orthoester.
Materials
  • Methyl 5-amino-6-bromopicolinate (1.0 eq)[2]

  • Primary Amine (

    
    , e.g., Benzylamine) (1.2 eq)[1][2]
    
  • Triethyl Orthoformate (

    
    ) (Excess/Solvent)[1][2]
    
  • p-Toluenesulfonic acid (pTSA) (Catalytic)[1][2]

  • DIPEA (Base for Step 1)[1][2]

Step-by-Step Methodology
  • Step 1 (

    
    ): 
    
    • Dissolve methyl 5-amino-6-bromopicolinate (1.0 eq) in NMP or DMSO.[2]

    • Add Primary Amine (1.5 eq) and DIPEA (2.0 eq).

    • Heat to 120-140°C in a sealed tube for 16-24 hours.

    • Validation: LC-MS should show conversion to the 5,6-diamino species (Mass = SM - Br + Amine).[2]

    • Workup: Dilute with water, extract EtOAc, concentrate.[1]

  • Step 2 (Cyclization):

    • Take the crude diamine from Step 1.

    • Suspend in Triethyl Orthoformate (5-10 volumes).

    • Add pTSA (5 mol%).[1][2]

    • Reflux (102°C ) for 3 hours.

  • Isolation: Evaporate volatiles. The residue is usually the pure imidazo[4,5-b]pyridine.[1] Purify via silica gel chromatography if necessary.

Troubleshooting & Optimization (CPPs)

ParameterCritical RangeEffect of Deviation
Reaction Temp (

)
120°C - 150°C<120°C: Incomplete conversion of Br. >150°C: Decomposition of ester.[2]
Catalyst (Sonogashira) Pd(PPh3)2Cl2 vs Pd2(dba)3Pd(PPh3)2Cl2 is robust for this substrate.[1][2] Pd2(dba)3/XPhos is required for sterically hindered alkynes.[1][2]
Atmosphere Strict

exclusion

causes Glaser homocoupling of alkynes (dimerization), reducing yield.[1]
Stoichiometry (Xanthate) >2.0 equivalentsExcess xanthate acts as both nucleophile and reducing agent for side-products; essential for high yield.[2]

References

  • Synthesis of 7-Azaindoles via Sonogashira Coupling

    • Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.[2]

    • Source: Scientific Research Publishing, 2017.[1]

    • URL:[Link]

  • Thiazolo[5,4-b]pyridine Synthesis

    • Title: Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.[1][2]

    • Source: PubMed Central (NIH), 2020.[1][2]

    • URL:[Link]

  • Imidazo[4,5-b]pyridine Synthesis

    • Title: Synthesis and Reactions of Novel Imidazo[4,5-b]pyridine Building Blocks.
    • Source: Chemistry of Heterocyclic Compounds, 2024.[1][8]

    • URL:[Link]

  • General Reactivity of Methyl 6-amino-5-bromopicolinate

    • Title: Methyl 6-amino-5-bromopicolinate Product Page & Properties.[2][9]

    • Source: ChemicalBook.

Disclaimer: These protocols involve hazardous chemicals and high temperatures.[2] All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Protecting group strategies for 5-amino-6-bromopicolinic acid (Boc/Fmoc)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Orthogonal Protection Strategies for 5-Amino-6-Bromopicolinic Acid

Executive Summary

5-Amino-6-bromopicolinic acid is a high-value scaffold in peptidomimetic drug design and PROTAC linker synthesis. However, its functionalization presents a "perfect storm" of synthetic challenges: the electron-deficient pyridine ring significantly reduces the nucleophilicity of the C5-amine, while the bulky bromine atom at C6 imposes severe steric hindrance. Standard aqueous Schotten-Baumann conditions often result in sluggish kinetics, incomplete conversion, or solubility-driven stalling.

This guide details two field-proven, high-yielding protocols designed to overcome these barriers:

  • The "Ester-First" Strategy (Boc): Circumvents zwitterionic solubility issues by protecting the carboxylate first, allowing for forcing conditions on the amine.

  • The "Transient Silyl" Strategy (Fmoc): Utilizes

    
    -bis(trimethylsilyl)acetamide (BSA) to solubilize the amino acid in organic media, facilitating rapid reaction with Fmoc-Cl without dipeptide formation.
    

Strategic Analysis: The Chemical Challenge

Before attempting synthesis, one must understand the electronic and steric environment of the substrate.

  • Electronic Deactivation: The pyridine nitrogen withdraws electron density from the ring, making the C5-amine significantly less nucleophilic than a standard aniline.

  • Steric Ortho-Effect: The C6-Bromine atom is physically adjacent to the C5-amine. This steric bulk impedes the approach of bulky electrophiles like

    
     or Fmoc-OSu.
    
  • Solubility: As a zwitterionic amino acid, the substrate is insoluble in most organic solvents (DCM, THF) and only sparingly soluble in water, hampering homogeneous reaction kinetics.

G cluster_0 Substrate Challenges cluster_1 Strategic Solutions Node1 5-Amino-6-bromo- picolinic acid Node2 Low Nucleophilicity (Pyridine Ring) Node1->Node2 Node3 Steric Hindrance (C6-Bromine) Node1->Node3 Node4 Zwitterionic Insolubility Node1->Node4 Node5 Method A: Ester-First (For Boc) Node2->Node5 Requires Heating/DMAP Node6 Method B: Transient Silyl (For Fmoc) Node3->Node6 Reactive Electrophile (Fmoc-Cl) Node4->Node5 Solubilizes in Organic Node4->Node6 Homogeneous Phase

Figure 1: Decision matrix for selecting the appropriate protection strategy based on substrate limitations.

Protocol A: Boc Protection (The "Ester-First" Route)

Best For: Solution-phase synthesis, large-scale preparation, or when the carboxylic acid will be modified (e.g., amidation) immediately. Mechanism: Converting the acid to a methyl ester breaks the zwitterion, allowing the substrate to dissolve in organic solvents (THF/DCM). This enables the use of nucleophilic catalysts (DMAP) to drive the reaction despite the amine's low reactivity.

Reagents & Materials
  • Substrate: 5-Amino-6-bromopicolinic acid

  • Reagents: Thionyl chloride (

    
    ), Methanol (MeOH), Di-tert-butyl dicarbonate (
    
    
    
    ), 4-Dimethylaminopyridine (DMAP), Triethylamine (
    
    
    ).
  • Solvents: Anhydrous THF or DCM.

Step-by-Step Methodology

Step 1: Methyl Ester Formation

  • Suspend 5-amino-6-bromopicolinic acid (1.0 equiv) in anhydrous MeOH (10 mL/g).

  • Cool to 0°C. Dropwise add

    
     (2.0 equiv) over 30 minutes. Caution: Exothermic, gas evolution.
    
  • Heat to reflux for 4–6 hours. Monitor by LC-MS (disappearance of acid).

  • Concentrate in vacuo to yield the methyl ester hydrochloride salt.

  • Checkpoint: The product should be a solid.[1] If oily, triturate with diethyl ether.

Step 2: Boc Protection

  • Suspend the methyl ester salt (1.0 equiv) in anhydrous THF (10 mL/g).

  • Add

    
     (3.0 equiv) to liberate the free amine. The mixture will become homogeneous or a fine suspension.
    
  • Add DMAP (0.1 equiv) as a nucleophilic catalyst. Critical: DMAP is essential for deactivated aminopyridines.

  • Add

    
     (2.0 equiv).[2]
    
  • Heat to 60°C (reflux) for 12–24 hours. The steric bulk of the bromine requires thermal energy to drive completion.

  • Workup: Concentrate THF. Dissolve residue in EtOAc. Wash with 1N HCl (rapidly), sat.

    
    , and brine. Dry over 
    
    
    
    .[2][3]

Step 3: Saponification (Optional - if free acid is required)

  • Dissolve N-Boc ester in THF/Water (3:1).

  • Add LiOH (2.0 equiv) at 0°C. Stir at RT.

  • Caution: Do not heat; high pH + heat can degrade the Boc group or hydrolyze the bromine.

  • Acidify carefully to pH 4 with 1M citric acid (avoid strong mineral acids) and extract with EtOAc.

Protocol B: Fmoc Protection (The "Transient Silyl" Route)

Best For: Solid-Phase Peptide Synthesis (SPPS), preserving the free acid, or when base-labile protection is mandatory. Mechanism: Standard aqueous conditions fail because the amine is too deactivated. The "Transient Silyl" method uses BSA to temporarily protect the acid as a silyl ester and the amine as a silyl amine. This renders the molecule soluble in DCM, allowing the highly reactive Fmoc-Cl to attack the nitrogen. The silyl groups fall off during the aqueous workup.

Reagents & Materials
  • Substrate: 5-Amino-6-bromopicolinic acid

  • Silylating Agent:

    
    -Bis(trimethylsilyl)acetamide (BSA) or TMS-Cl/HMDS.
    
  • Reagent: Fmoc-Chloride (Fmoc-Cl). Note: Fmoc-OSu is often too slow for this substrate.

  • Solvent: Anhydrous DCM (Dichloromethane).

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Silylation: Suspend 5-amino-6-bromopicolinic acid (1.0 equiv) in anhydrous DCM (15 mL/g).

  • Add BSA (2.2 equiv) via syringe. Stir at reflux (40°C) for 1–2 hours.

    • Observation: The suspension should turn into a clear, homogeneous solution as the silyl ester/amine forms. If solids persist, add more BSA (0.5 equiv) and continue heating.

  • Cooling: Cool the solution to 0°C.

  • Acylation: Add Fmoc-Cl (1.1 equiv) dissolved in a small amount of DCM dropwise.

    • Tip: Do not add base (like

      
      ) yet; BSA acts as the proton scavenger initially.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–6 hours.

  • Quench & Desilylation: Cool to 0°C. Add MeOH (2 mL) to quench excess reagent. Then, pour the mixture into vigorously stirring 1N HCl or 5% citric acid.

    • Mechanism:[2][3][4] The acid hydrolyzes the silyl ester back to the carboxylic acid and the silyl amine to the N-Fmoc amine.

  • Workup: Extract with DCM or EtOAc. Wash with Brine.[3] Dry over

    
    .[2][3]
    
  • Purification: Recrystallize from EtOAc/Hexanes. Avoid column chromatography if possible to prevent Fmoc cleavage on silica.

G Start 5-Amino-6-bromo- picolinic acid (Solid) Step1 Add BSA (2.2 eq) in DCM Reflux 1-2h Start->Step1 Intermediate Homogeneous Silyl-Intermediate (Soluble in DCM) Step1->Intermediate Solubilization Step2 Add Fmoc-Cl (1.1 eq) 0°C to RT Intermediate->Step2 Acylation Step3 Acidic Hydrolysis (Cleaves Silyl groups) Step2->Step3 Quench Final Fmoc-Protected Product Step3->Final

Figure 2: Workflow for the BSA-mediated "Transient Silyl" protection strategy.

Comparative Data & Troubleshooting

ParameterMethod A: Ester-First (Boc)Method B: Transient Silyl (Fmoc)Standard Aqueous (

)
Solubility High (in organic)High (after silylation)Poor (Zwitterion issues)
Reactivity Moderate (Requires Heat)High (Fmoc-Cl is potent)Low
Yield 85–95%75–85%<40% (Variable)
Risk Hydrolysis step can degrade BocDi-protection possibleIncomplete reaction
Scale-up ExcellentGoodPoor

Critical Quality Attributes (CQAs):

  • Bis-protection: In the Fmoc route, if >1.2 equiv of Fmoc-Cl is used, you may observe bis-Fmoc protection. This can usually be cleaved back to mono-Fmoc by brief treatment with morpholine, but it is better to control stoichiometry.

  • Bromine Stability: The C6-Br bond is stable to TFA (Boc removal) and Piperidine (Fmoc removal). However, avoid using Palladium catalysts before protection if possible, as the free amine can poison the catalyst or participate in side reactions.

References

  • BenchChem. (2025).[3][5] A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine. Retrieved from

  • Fisher Scientific. (2025). Amine Protection / Deprotection Protocols. Retrieved from

  • Organic Chemistry Portal. (2025). Boc-Protected Amino Groups: Synthesis and Stability. Retrieved from

  • National Institutes of Health (PMC). (2022). Synthesis of substituted aminopyridines and steric considerations. Retrieved from

  • Sigma-Aldrich. (2025). 3-Amino-6-bromopyridine: Technical Data and Safety. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Hydrolysis of Methyl 5-Amino-6-Bromopicolinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the hydrolysis of methyl 5-amino-6-bromopicolinate to its corresponding carboxylic acid, 5-amino-6-bromopicolinic acid. As a Senior Application Scientist, this resource synthesizes established chemical principles with practical, field-proven insights to help you navigate challenges and optimize your reaction yields.

Introduction to the Hydrolysis Reaction

The hydrolysis of methyl 5-amino-6-bromopicolinate is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This saponification reaction involves the cleavage of the ester bond to yield the corresponding carboxylic acid. While seemingly straightforward, this transformation can be fraught with challenges, including incomplete conversion, side-product formation, and difficult purification, all of which can significantly impact the final yield and purity of the desired product.

This guide provides a structured approach to troubleshooting and optimizing this important reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the hydrolysis of methyl 5-amino-6-bromopicolinate.

Q1: Why is my hydrolysis yield consistently low?

Low yields can stem from several factors, ranging from suboptimal reaction conditions to degradation of the starting material or product. A systematic approach to troubleshooting is essential.

Possible Causes and Solutions:

  • Incomplete Reaction: The hydrolysis may not be proceeding to completion.

    • Insufficient Base: Ensure at least stoichiometric amounts of a strong base (e.g., LiOH, NaOH, KOH) are used. For sterically hindered or electronically deactivated esters, an excess of the base (2-5 equivalents) may be necessary to drive the reaction to completion.[1]

    • Inadequate Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider increasing the reaction time or temperature. However, be cautious as excessive heat can lead to degradation. A good starting point is room temperature, with gentle heating (40-60 °C) if necessary.[2]

    • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent system, limiting its availability for reaction. The use of a co-solvent like tetrahydrofuran (THF) or methanol with water can improve solubility.[1][2]

  • Degradation of Starting Material or Product: The amino and bromo substituents on the pyridine ring can be sensitive to harsh reaction conditions.

    • Harsh Basic Conditions: Prolonged exposure to strong bases at high temperatures can lead to decomposition. It is crucial to find a balance between reaction completion and degradation. Using a milder base like lithium hydroxide (LiOH) can sometimes be beneficial as it is less harsh than NaOH or KOH.[1]

    • Instability of the Product: The resulting 5-amino-6-bromopicolinic acid may be unstable under the reaction or work-up conditions. It is advisable to neutralize the reaction mixture carefully and proceed with extraction promptly.

  • Side Reactions: The presence of the amino group can lead to side reactions.

    • Intermolecular Aminolysis: While less common under these conditions, it's a possibility. Ensure that the reaction is not being run at excessively high temperatures.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low Yield Observed check_completion Is the reaction going to completion? (Monitor by TLC/HPLC) start->check_completion yes_completion Yes check_completion->yes_completion Yes no_completion No check_completion->no_completion No check_degradation Is there evidence of degradation? (e.g., discoloration, multiple spots on TLC) yes_completion->check_degradation optimize_conditions Optimize Reaction Conditions no_completion->optimize_conditions increase_base Increase base equivalents (2-5 eq.) optimize_conditions->increase_base increase_temp_time Increase temperature/time cautiously optimize_conditions->increase_temp_time improve_solubility Improve solubility (e.g., add THF, Methanol) optimize_conditions->improve_solubility yes_degradation Yes check_degradation->yes_degradation Yes no_degradation No check_degradation->no_degradation No milder_conditions Use milder conditions yes_degradation->milder_conditions purification_issue Investigate work-up and purification no_degradation->purification_issue lower_temp Lower reaction temperature milder_conditions->lower_temp milder_base Switch to a milder base (e.g., LiOH) milder_conditions->milder_base solubility_loss Product loss due to solubility in aqueous/organic layers? purification_issue->solubility_loss optimize_extraction Optimize extraction pH and solvent solubility_loss->optimize_extraction

Caption: Troubleshooting workflow for low hydrolysis yield.

Q2: How do I choose the right base and solvent system?

The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Base Selection:

BaseAdvantagesDisadvantages
LiOH Often provides cleaner reactions with fewer side products. Good for sensitive substrates.[1]More expensive than NaOH or KOH.
NaOH Inexpensive and commonly available. Effective for many ester hydrolyses.[2]Can be more aggressive, potentially leading to degradation with sensitive substrates.
KOH Similar to NaOH in reactivity and cost.Can also be harsh for sensitive substrates.

Solvent System Selection:

A mixture of an organic solvent and water is typically used to ensure the solubility of both the ester (more organic soluble) and the hydroxide salt (water-soluble).

Solvent SystemAdvantagesDisadvantages
THF/Water Excellent for dissolving a wide range of organic compounds. THF is water-miscible.[1]THF can form peroxides upon storage and may need to be freshly distilled or tested.
Methanol/Water Methanol is a good solvent for many esters and is fully miscible with water.[2]Potential for transesterification if the reaction is not driven to completion, although this is less of a concern in hydrolysis where water is in excess.
Ethanol/Water Similar to methanol/water, but ethanol is less toxic.[1]May have slightly lower solvating power for some substrates compared to methanol.
Q3: My reaction appears to stall and not go to completion. What should I do?

A stalled reaction is a common issue. Here's a systematic approach to address it:

  • Confirm Starting Material Purity: Impurities in the starting material can inhibit the reaction. Verify the purity of your methyl 5-amino-6-bromopicolinate by NMR or LC-MS.

  • Increase Base Equivalents: As mentioned, an excess of the base is often required. If you started with 1.1 equivalents, try increasing to 2-3 equivalents.[1]

  • Increase Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) and continue to monitor its progress.

  • Add a Phase-Transfer Catalyst: If solubility is a significant issue, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can sometimes facilitate the reaction between the organic-soluble ester and the aqueous-soluble base, although this is less common for homogenous solvent mixtures.

Q4: I am having difficulty with the work-up and purification of the final product. Any suggestions?

The work-up and purification of 5-amino-6-bromopicolinic acid can be challenging due to its amphoteric nature (containing both a basic amino group and an acidic carboxylic acid group) and potentially limited solubility.

  • Acidification: After the reaction is complete, the mixture is typically cooled in an ice bath and carefully acidified with a strong acid (e.g., 1M HCl) to protonate the carboxylate and precipitate the product.[2][3] The pH should be adjusted to the isoelectric point of the product to minimize its solubility in the aqueous phase. This can be determined experimentally, but a pH around 3-4 is a good starting point.

  • Extraction: If the product does not precipitate, it may need to be extracted with an organic solvent. Ethyl acetate is a common choice.[2] Multiple extractions may be necessary.

  • Recrystallization: If the isolated solid is impure, recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) can be effective.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of base-catalyzed ester hydrolysis?

Base-catalyzed ester hydrolysis, or saponification, is a two-step nucleophilic acyl substitution reaction. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This is followed by the elimination of the methoxide leaving group to form the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt. The final step of the work-up involves acidification to protonate the carboxylate and yield the neutral carboxylic acid.[4]

saponification_mechanism ester Methyl 5-amino-6-bromopicolinate tetrahedral_intermediate Tetrahedral Intermediate ester->tetrahedral_intermediate + OH⁻ carboxylate Carboxylate Salt tetrahedral_intermediate->carboxylate - ⁻OCH₃ acid 5-amino-6-bromopicolinic acid carboxylate->acid + H₃O⁺ (work-up) hydroxide OH⁻ methoxide ⁻OCH₃ h3o_plus H₃O⁺

Caption: Mechanism of base-catalyzed ester hydrolysis.

Q: How can I monitor the progress of the reaction?

  • Thin Layer Chromatography (TLC): This is a quick and easy way to monitor the disappearance of the starting material (the ester) and the appearance of the product (the carboxylic acid). The carboxylic acid product is typically more polar and will have a lower Rf value than the ester starting material.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. A reverse-phase C18 column is often suitable. This technique can accurately determine the ratio of starting material to product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both chromatographic separation and mass information, confirming the identity of the starting material, product, and any potential side products.

Q: What are the expected spectroscopic data for the product, 5-amino-6-bromopicolinic acid?

While specific data can vary based on the solvent and instrument, you can generally expect:

  • ¹H NMR: The disappearance of the methyl ester singlet (around 3.8-4.0 ppm) and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm, though sometimes not observed). The aromatic protons will also be present.

  • ¹³C NMR: The disappearance of the methyl ester carbon (around 50-55 ppm) and the carbonyl carbon of the ester (around 165-170 ppm), and the appearance of the carboxylic acid carbonyl carbon (typically >170 ppm).

  • FTIR: The disappearance of the ester C=O stretch (around 1730-1750 cm⁻¹) and the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and the carboxylic acid C=O stretch (around 1680-1710 cm⁻¹).

Q: Can I use acid-catalyzed hydrolysis instead?

Acid-catalyzed hydrolysis is also a valid method for cleaving esters.[5] However, it is a reversible reaction, and a large excess of water is needed to drive the equilibrium towards the products.[5] For substrates with an amino group, acid-catalyzed hydrolysis can be complicated by the protonation of the amino group, which can affect the reactivity of the ester. For these reasons, base-catalyzed hydrolysis is generally preferred as it is an irreversible process and often leads to cleaner reactions and higher yields.[3]

Experimental Protocols

Standard Protocol for Hydrolysis of Methyl 5-Amino-6-Bromopicolinate
  • Reaction Setup: To a solution of methyl 5-amino-6-bromopicolinate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio), add lithium hydroxide monohydrate (2.0-3.0 eq).

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-6 hours). If the reaction is slow, it can be gently heated to 40-50 °C.

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1M HCl to adjust the pH to approximately 3-4.

  • Isolation: If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system if necessary.

Protocol for TLC Monitoring
  • Eluent: A mixture of ethyl acetate and hexanes with a small amount of acetic acid (e.g., 50:50 ethyl acetate/hexanes + 1% acetic acid) is a good starting point.

  • Visualization: Visualize the spots under UV light (254 nm). The starting ester and the carboxylic acid product should both be UV active.

Protocol for HPLC Monitoring
  • Column: A C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (with 0.1% formic acid or trifluoroacetic acid).

  • Detection: UV detection at a wavelength where both the starting material and product absorb (e.g., 254 nm).

References

  • Salvi, A., Mayer, J. M., Carrupt, P. A., & Testa, B. (1996). A continuous fluorimetric method to monitor the enzymatic hydrolysis of medicinal esters. Journal of Pharmaceutical and Biomedical Analysis, 15(2), 149–155.
  • Quora. (n.d.). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]

  • Reddit. (n.d.). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]

  • Sessions, A. L. (n.d.). Saponification. CalTech GPS. Retrieved from [Link]

  • Liu, T., & Liu, D. (2012). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. Journal of the American Chemical Society, 134(42), 17552–17555.
  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu2+ Detection. Retrieved from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • RSC Publishing. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(56), 32598–32605.
  • Wolf, J. K., & Lu, Y. (2011). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. Journal of the American Chemical Society, 133(40), 15857–15859.
  • University of Missouri-St. Louis. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2736.
  • Google Patents. (n.d.). RU2285003C1 - Method for preparing 5-bromo-6-[(2-imidazolin-2-yl)amino]quinoxaline l-tartrate.
  • PubChem. (n.d.). 3-Amino-6-bromopicolinic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • PubMed. (n.d.). Inhibition Effects in the Hydrolysis Reactions of Esters and Peptides Catalyzed by Carboxypeptidase A: An Example of Cooperative Binding Effects With a Monomeric Enzyme. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Retrieved from [Link]

  • Virtual Museum. (n.d.). Methyl 6-amino-5-bromopicolinate: A Premium Chemical Solution. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple method for the alkaline hydrolysis of esters. Retrieved from [Link]

  • Google Patents. (n.d.). US5856150A - Selective hydrolysis of saturated esters over unsaturated esters using enzymes.
  • ScienceDirect. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanisms for the formation of Picolinyl ester derivatives of.... Retrieved from [Link]

  • PubMed. (2007). Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. Retrieved from [Link]

  • Quora. (n.d.). Why do amides require much harsher conditions for hydrolysis than esters?. Retrieved from [Link]

  • Save My Exams. (2024). Ester Hydrolysis. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. Retrieved from [Link]

  • ScienceDirect. (n.d.). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Retrieved from [Link]

  • PubMed. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methods for the quantification of volatile aromatic compounds. Retrieved from [Link]

  • MDPI. (n.d.). Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. Retrieved from [Link]

  • PubMed. (1996). Equilibrium and Kinetics of Bromine Hydrolysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. Retrieved from [Link]

  • Northwestern University. (2015). Instantaneous Hydrolysis of Nerve-Agent Simulants with a Six-Connected Zirconium-Based Metal-Organic Framework. Retrieved from [Link]

  • ScienceDirect. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-5-bromopicolinic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 11.6: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2016). The acid-catalyzed hydrolysis of an α-pinene-derived organic nitrate: kinetics, products, reaction mechanisms, and atmospheric. Retrieved from [Link]

  • PubMed. (n.d.). Catalysis of hydrolysis and nucleophilic substitution at the P-N bond of phosphoimidazolide-activated nucleotides in phosphate buffers. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-Amino-6-Bromopicolinic Acid

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

5-Amino-6-bromopicolinic acid is a highly functionalized pyridine building block used in the synthesis of metallo-pharmaceuticals and herbicides.[1] Its purification is complicated by its zwitterionic nature and the steric/electronic effects of the 6-bromo substituent.[1]

Unlike simple amino acids, the basicity of the pyridine nitrogen in 5-A-6-BPA is significantly modulated by the adjacent bromine atom (ortho-effect) and the 5-amino group.[1]

  • The Challenge: The molecule exists in equilibrium between cationic, zwitterionic, neutral, and anionic forms depending on pH.[2][3] The "Neutral Point" (Point of Minimum Solubility) is often narrow and shifted compared to non-halogenated analogs.

  • The Goal: Isolate the pure zwitterion (or neutral species) free from inorganic salts and isomers (e.g., 6-amino-5-bromo impurities) without incurring massive yield losses.

Troubleshooting Guide (Q&A)

Issue 1: "I neutralized the reaction mixture, but no precipitate formed."

Diagnosis: You likely missed the specific Isoelectric Point (pI) or the ionic strength is too high. Technical Insight: The pI of 5-A-6-BPA is not pH 7.[1]0. Due to the electron-withdrawing bromine at position 6 (adjacent to the ring nitrogen) and the carboxylic acid at position 2, the pI is acidic—typically in the range of pH 2.5 – 4.0 .

  • Corrective Action:

    • Concentrate the aqueous solution to reduce volume (solubility is non-zero).

    • Perform a Turbidity Scan : Take aliquots and adjust pH in 0.2 unit increments from pH 1.5 to 5.0.

    • If high salt (NaCl/KCl) is present from neutralization, the "Salting-In" effect may increase solubility. Desalt using a hydrophobic resin (e.g., HP-20) or switch to isoelectric precipitation from a hot concentrated solution.

Issue 2: "The product is colored (brown/yellow) even after precipitation."

Diagnosis: Oxidation byproducts of the amino group or trace bromination isomers. Technical Insight: Aminopyridines are susceptible to air oxidation, forming azo- or nitro- impurities.[1] The 6-bromo substituent can also be labile under harsh basic conditions, leading to hydroxy-impurities.[1]

  • Corrective Action:

    • Carbon Treatment: Dissolve the crude solid in dilute base (pH 9-10) or acid (pH 1), add Activated Carbon (5-10 wt%), stir for 30 mins, and filter through Celite before the final precipitation.

    • Bisulfite Wash: If the color persists, add a small amount of sodium bisulfite to the crystallization solvent to reduce oxidized species.

Issue 3: "My NMR shows high inorganic salt contamination."

Diagnosis: Co-precipitation of NaCl or NaBr during the isoelectric adjustment. Technical Insight: Zwitterions can trap ions in their crystal lattice. Simple filtration often fails to remove occluded salts.

  • Corrective Action:

    • Slurry Wash: Resuspend the filter cake in ice-cold deionized water (minimal volume) and stir for 15 minutes. Filter again. The zwitterion is less soluble than the inorganic salts.

    • Recrystallization: Use a Water/Ethanol mixture. Inorganic salts are insoluble in ethanol, while the organic zwitterion has finite solubility in the hot mixture.

Step-by-Step Purification Protocols

Protocol A: Isoelectric Precipitation (Primary Method)

Best for isolating bulk material from hydrolysis reactions.

  • Dissolution:

    • Suspend the crude material in water (approx. 10 mL/g).

    • Add 2M NaOH dropwise until the pH reaches 9.0 – 10.0 . The solution should become clear (formation of the anionic carboxylate species).

    • Optional: Add activated carbon (5 wt%), stir 30 min, and filter.

  • Acidification & Nucleation:

    • Slowly add 1M HCl with vigorous stirring.

    • Monitor pH continuously. A precipitate will begin to form as you approach pH 5.

    • Critical Step: Continue acidifying very slowly to the target pH range of 3.0 – 3.5 . (Note: Determine exact pI via small-scale test first).

  • Aging:

    • Stir the slurry at this pH for 1-2 hours at room temperature, then cool to 0–5°C for 1 hour. This "Ostwald ripening" promotes larger, purer crystals.

  • Isolation:

    • Filter under vacuum.

    • Wash the cake with 2x bed volumes of ice-cold water (displacement wash) followed by 1x bed volume of cold acetone (to dry).

    • Dry in a vacuum oven at 45°C.

Protocol B: Recrystallization (Polishing Step)

Best for removing trace isomers and improving color.

  • Solvent System: Water : Ethanol (approx. 1:3 to 1:5 ratio).

  • Procedure:

    • Suspend the solid in water (minimal amount) and heat to 80°C.

    • Add Ethanol slowly until the solution becomes slightly turbid, then add just enough water to clear it again.

    • Allow to cool slowly to room temperature, then refrigerate.

    • Filter the white/off-white needles.[1]

Visualizing the Chemistry

The purification logic relies on manipulating the charge state of the molecule. The 6-bromo substituent significantly lowers the basicity of the ring nitrogen compared to unsubstituted picolinic acid.[1]

Figure 1: pH-Dependent Species Distribution

GCationCationic Form(Soluble)pH < 1.5ZwitterionZwitterion / Neutral(Insoluble Precipitate)pH ~ 2.5 - 4.0Cation->Zwitterion+ OH⁻ (Neutralization)Zwitterion->Cation+ H⁺AnionAnionic Form(Soluble)pH > 8.0Zwitterion->Anion+ OH⁻Anion->Zwitterion+ H⁺ (Acidification)

Caption: The solubility window for 5-amino-6-bromopicolinic acid is narrow. Purification targets the green "Zwitterion" zone where net charge is near zero.[1]

Figure 2: Purification Decision Tree

WorkflowStartCrude Reaction MixtureCheckpHCheck pH & SolubilityStart->CheckpHDissolveBaseDissolve in NaOH (pH 10)CheckpH->DissolveBaseSolid/SlurryFilterFilter Insoluble ImpuritiesDissolveBase->FilterAcidifySlow Acidification to pH 3.0-3.5Filter->AcidifyPrecipitatePrecipitate Forms?Acidify->PrecipitateIsolateFilter & Wash (Cold H2O)Precipitate->IsolateYesConcentrateConcentrate / Desalt (Resin)Precipitate->ConcentrateNo (Too dilute/Salty)RecrystRecrystallize (EtOH/H2O)Isolate->RecrystIf purity < 98%FinalPure 5-Amino-6-BromoPicolinic AcidIsolate->FinalIf purity > 98%Concentrate->AcidifyRecryst->Final

Caption: Decision logic for isolating the target zwitterion from crude mixtures.

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography for purification? A: It is difficult. Zwitterionic amino acids streak badly on standard silica due to strong interactions with silanol groups. If you must use chromatography, use a C18 Reverse Phase column with an acidic mobile phase (Water/Acetonitrile + 0.1% TFA) to keep the molecule protonated and soluble.

Q: Why is the yield lower than expected? A: The 6-bromo and 5-amino groups create a "push-pull" electronic system that may increase water solubility of the zwitterion compared to non-functionalized picolinic acid.[1] Ensure your mother liquor is cooled to near 0°C before filtration. You can also try "salting out" by adding Na2SO4, but this risks salt contamination.

Q: How do I store the purified compound? A: Store in a tightly sealed container at 2-8°C , protected from light. The amino group can slowly oxidize over months if exposed to air and light.

References

  • General Synthesis & Properties of Aminopicolinic Acids

    • Title: Synthesis of Some Aminopicolinic Acids.
    • Source: University of Missouri–St. Louis (IRL).
    • Context: Describes the synthesis and handling of analogous 4-aminopicolinic acids, providing baseline solubility and workup procedures for the class.
    • URL: [Link]

  • Isoelectric Point & Zwitterion Behavior

    • Title: Amino Acids and Isoelectric Points.
    • Source: Chemistry LibreTexts.
    • Context: Fundamental theory on calculating and experimentally determining pI for amino acids with acidic/basic side chains.
    • URL: [Link]

  • Solubility Profiles of Amino Acids

    • Title: The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape.
    • Source: ResearchG
    • Context: Illustrates the "U-shaped" solubility curve typical of zwitterions, supporting the protocol of pH adjustment to the minimum solubility point.
    • URL: [Link]

  • Compound Data (Isomer Verification): Title: Methyl 6-amino-5-bromopicolinate (Related Isomer Data). Source: ChemicalBook. Context: Provides physical property data for the methyl ester and related isomers, useful for confirming structural analogues.

Technical Support Center: Recrystallization of 5-amino-6-bromopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Recrystallization Protocols Compound: 5-amino-6-bromopyridine-2-carboxylic acid (CAS: 1242336-80-6 / Analogous intermediates) Target Audience: Medicinal Chemists, Process Chemists

Module 1: Physicochemical Analysis & Solvent Selection

The Challenge: Zwitterionic Behavior

As a Senior Application Scientist, the most common error I see with this compound is treating it like a standard lipophilic organic intermediate. 5-amino-6-bromopyridine-2-carboxylic acid possesses both a basic amine (


) and an acidic carboxyl group (

). In the solid state, it exists largely as a zwitterion (internal salt).

Implication: The high lattice energy of the zwitterion renders it insoluble in standard non-polar solvents (Hexanes, DCM, Toluene) and only sparingly soluble in aprotic polar solvents (THF, EtOAc) at room temperature.

Solvent System Matrix

We recommend a Tiered Approach based on your purity requirements and impurity profile.

MethodSolvent SystemPrimary MechanismBest For...
A (Primary) Water / pH Adjustment Isoelectric PrecipitationBulk removal of inorganic salts and non-polar byproducts.
B (Polishing) Ethanol / Water (9:1) Thermal RecrystallizationRemoving trace colored oxidation products or regioisomers.
C (High Purity) DMSO / Water Anti-solvent PrecipitationHighly insoluble batches requiring complete dissolution.
D (Avoid) DCM, Hexanes, Et2O N/ADo not use. Compound will not dissolve; oiling out is likely.

Module 2: Standard Operating Procedures (SOPs)

Protocol A: Acid-Base Reprecipitation (Recommended First Pass)

This method utilizes the amphoteric nature of the pyridine ring to filter out impurities while the product is in solution.

  • Dissolution: Suspend the crude solid in Water (10 vol) .

  • Basification: Slowly add 2M NaOH dropwise with stirring until pH

    
     10–11. The solution should become clear (formation of sodium carboxylate).
    
    • Checkpoint: If solids remain at pH 11, these are likely non-acidic impurities (e.g., brominated precursors). Filter them off now.

  • Precipitation: Cool the solution to 5–10°C. Slowly add 1M HCl dropwise.

    • Critical Step: Monitor pH continuously. The product will precipitate at its Isoelectric Point (pI) , typically between pH 3.5 – 4.5 .

  • Isolation: Stir the slurry for 30 minutes to ripen the crystals. Filter and wash with cold water.

Protocol B: Thermal Recrystallization (Ethanol/Water)

Use this for "polishing" material that is already >90% pure but contains colored impurities.

  • Slurry: Suspend the solid in Ethanol (10 vol) .

  • Heating: Heat to reflux (approx. 78°C). The solid may not fully dissolve yet.

  • Titration: Add Water dropwise through the condenser until the solution creates a clear homogeneity.

    • Note: Do not exceed 20% water volume, or yield will suffer.

  • Clarification (Optional): If colored impurities persist, add activated carbon (5 wt%), stir for 5 mins, and hot filter.

  • Crystallization: Remove heat and allow the flask to cool slowly to room temperature on a cork ring. Then cool to 0°C.

  • Wash: Filter and wash with cold Ethanol .

Module 3: Troubleshooting Guide

Decision Logic: Optimization Strategy

Use the following logic flow to diagnose purification failures.

RecrystallizationLogic Start Start: Crude Material SolubilityCheck Does it dissolve in hot EtOH/H2O? Start->SolubilityCheck Yes Yes SolubilityCheck->Yes Clear Solution No No SolubilityCheck->No Insoluble Residue ProcessA Proceed with Protocol B (Thermal Recryst) Yes->ProcessA ProcessB Switch to Protocol A (Acid/Base Swing) No->ProcessB PurityCheck Is Purity > 98%? ProcessA->PurityCheck ProcessB->PurityCheck ColorCheck Is Product Colored (Yellow/Brown)? PurityCheck->ColorCheck No Success Dry & Store (Protect from Light) PurityCheck->Success Yes Oxidation Trace Amine Oxidation ColorCheck->Oxidation Yes Regioisomer Isomer Contamination ColorCheck->Regioisomer No (White but impure) Oxidation->ProcessA Repeat with Activated Carbon Regioisomer->ProcessB Strict pH Control

Caption: Decision matrix for selecting between thermal recrystallization and acid-base precipitation based on solubility and impurity profile.

Common Issues & Root Causes

Q1: The product "oiled out" instead of crystallizing.

  • Root Cause: The solvent polarity was too low, or the water content was too high (pushing the product out too fast).

  • Fix: Re-dissolve by heating. Add a small amount of Ethanol to increase solubility. Allow the solution to cool much slower (wrap the flask in foil/towel). Seed the solution with a pure crystal if available.

Q2: Low yield after Acid-Base precipitation.

  • Root Cause: You likely overshot the pH adjustment.

  • Mechanism: Pyridine nitrogen can be protonated at low pH (forming the soluble cation), and the acid group forms the soluble carboxylate at high pH.

  • Fix: The "Sweet Spot" is the Isoelectric Point. Do not blindly acidify to pH 1. Aim specifically for pH 3.5–4.5 .

Q3: Product is turning brown/purple during drying.

  • Root Cause: Oxidative instability of the free amine, often accelerated by light or trace metals.

  • Fix: Dry in a vacuum oven at <40°C. Store in amber vials under Argon. Avoid prolonged exposure to air when wet.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use DMF or DMSO? A: Yes, for extremely insoluble batches. Dissolve in minimum hot DMSO, then slowly add Water (anti-solvent) until cloudy. However, removing high-boiling solvents like DMSO is difficult and may require extensive washing, which risks yield loss.

Q: Is decarboxylation a risk? A: Yes. Aminopicolinic acids are prone to thermal decarboxylation.

  • Warning: Do not reflux in high-boiling solvents (like water or toluene) for extended periods (>4 hours). Keep bath temperatures below 90°C whenever possible.

Q: How do I remove the 3-bromo regioisomer? A: Regioisomers often have slightly different pKa values. Using Protocol A (Acid-Base) , perform the acidification very slowly. The less acidic isomer may precipitate first. Filter fractions at pH 5, pH 4, and pH 3 and analyze by HPLC.

References

  • Vertex Pharmaceuticals. (2011).[1] Synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. (Describes handling of analogous aminohalopyridine acids).

  • Heterocyclic Letters. (2021). Convenient and scalable process for preparation of 2,5-dibromopyridine.[2] (Discusses bromination of aminopyridines and solubility in polar protic solvents).

  • National Institutes of Health (NIH). (2019). Crystal structure of the co-crystal salt 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate. (Demonstrates solubility in Ethanol for crystallization).

  • Sigma-Aldrich. (n.d.). 6-Bromopyridine-2-carboxylic acid Product Sheet. (Physicochemical data for the parent scaffold).

Sources

Technical Support Center: Resolving Poor Ionization in LC-MS of Amino-bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently encountered challenges with the LC-MS analysis of halogenated pyridines, particularly amino-bromopyridines. These compounds, prevalent in pharmaceutical development, often exhibit poor ionization efficiency, leading to inconsistent data and low sensitivity. This guide provides a structured approach to troubleshooting and resolving these issues, grounded in the principles of electrospray ionization (ESI) and chromatographic best practices.

Troubleshooting Guide: A Mechanistic Approach

Poor ionization of amino-bromopyridines in ESI-MS is often a multifactorial problem. The basicity of the pyridine nitrogen can be influenced by the electron-withdrawing effects of the bromine atom, while the amino group offers a potential site for protonation. However, intramolecular interactions and unfavorable solution-phase chemistry can hinder efficient ion generation.

Q1: My amino-bromopyridine signal is extremely low in positive ion mode. What is the first thing I should check?

A1: The first and most critical parameter to evaluate is the mobile phase pH. The goal is to ensure your analyte is predominantly in its ionized form in solution before it enters the mass spectrometer. For an amino-bromopyridine, the amino group and the pyridine nitrogen are potential sites of protonation.

  • The Chemistry: To achieve efficient ionization in positive ion mode ESI, the analyte must readily accept a proton (H+). The pKa of the conjugate acid of your specific amino-bromopyridine will dictate the optimal pH. Generally, for pyridine derivatives, a mobile phase pH at least 1.5 to 2 units below the pKa of the analyte is recommended to ensure >99% of the molecules are in their protonated, cationic form.

  • Immediate Action:

    • Determine the pKa: If the pKa of your compound is unknown, search for it in chemical databases or use in-silico prediction tools. For reference, the pKa of pyridine is 5.25. The amino group will increase basicity, while the bromine will slightly decrease it.

    • Adjust Mobile Phase pH: Incorporate a volatile acid into your mobile phase. Formic acid (0.1%) is a standard starting point and will bring the pH to approximately 2.7. If your compound is a particularly weak base, a stronger acid like trifluoroacetic acid (TFA) at 0.05-0.1% might be necessary. However, be aware that TFA is a strong ion-pairing agent and can cause significant ion suppression.

Q2: I've acidified my mobile phase with formic acid, but the signal is still weak and inconsistent. What's my next step?

A2: If pH adjustment alone is insufficient, the issue may lie with the overall mobile phase composition or ion source settings. The efficiency of desolvation and the gas-phase proton affinity of your analyte are key factors.

  • The Chemistry: ESI involves the formation of charged droplets, solvent evaporation, and ultimately the generation of gas-phase ions. The organic content of the mobile phase influences droplet surface tension and evaporation rate. Higher organic content (e.g., acetonitrile or methanol) generally leads to more efficient desolvation and ion formation.

  • Troubleshooting Workflow:

    G start Weak Signal with 0.1% Formic Acid step1 Increase Organic Solvent Percentage (e.g., from 50% to 80% ACN/MeOH) start->step1 end Signal Improved step1->end Check Signal no_improve1 No Significant Improvement step1->no_improve1 Check Signal step2 Optimize Ion Source Parameters step2->end Check Signal no_improve2 No Significant Improvement step2->no_improve2 Check Signal step3 Consider Alternative Additives step3->end Check Signal no_improve3 No Significant Improvement step3->no_improve3 Check Signal step4 Evaluate Salt Adduct Formation step4->end no_improve1->step2 Proceed no_improve2->step3 Proceed no_improve3->step4 Proceed

    Caption: Troubleshooting workflow for weak amino-bromopyridine signals.

  • Detailed Protocol: Ion Source Parameter Optimization

    • Analyte Infusion: Prepare a 1-5 µg/mL solution of your amino-bromopyridine in 50:50 acetonitrile:water with 0.1% formic acid. Infuse this solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

    • Capillary Voltage: In positive ion mode, start with a capillary voltage of around 3.5 kV. Gradually increase and decrease this value in 0.5 kV increments to find the optimal setting that maximizes the [M+H]+ ion intensity.

    • Gas Flow and Temperature:

      • Drying Gas (Nitrogen): This gas aids in desolvation. Start with the instrument's recommended settings and increase the flow and temperature incrementally. For compounds that are difficult to ionize, higher temperatures (e.g., 325-375 °C) can be beneficial.

      • Nebulizer Gas: This gas is responsible for forming the initial aerosol. Adjust the pressure to achieve a stable spray.

    • Record Optimal Values: Note the settings that provide the highest and most stable signal for your analyte.

Q3: I've optimized the mobile phase and source settings, but my sensitivity is still not meeting the requirements. Are there any other options?

A3: Yes. If direct protonation is inefficient, you can promote the formation of adduct ions. This involves adding a low concentration of a salt to the mobile phase to encourage the formation of ions like [M+Na]+ or [M+K]+.

  • The Chemistry: Alkali metal ions like sodium (Na+) and potassium (K+) can form stable adducts with molecules that have accessible lone pairs of electrons, such as the nitrogen atoms in your amino-bromopyridine. In some cases, these adducts are more stable and more readily formed in the ESI process than the protonated molecule.

  • Experimental Protocol: Promoting Sodium Adduct Formation

    • Stock Solution: Prepare a 1 mM stock solution of sodium acetate in 50:50 methanol:water.

    • Mobile Phase Modification: Add the sodium acetate stock solution to your aqueous mobile phase to achieve a final concentration of 10-50 µM. It is crucial to use a low concentration to avoid significant signal suppression and contamination of the instrument.

    • Mass Spectrometer Settings: Set the MS to look for the [M+Na]+ ion (the mass of your compound + 22.989 Da).

    • Analysis: Inject your sample and compare the intensity of the [M+Na]+ adduct with the previously observed [M+H]+ ion. You may need to re-optimize source parameters for the adduct.

Ion TypeTypical Relative Intensity (Optimized)Notes
[M+H]+Low to ModerateHighly dependent on compound basicity and mobile phase pH.
[M+Na]+Potentially HighLess dependent on pH, relies on cation affinity.
[M+K]+Potentially HighSimilar to sodium, but potassium is less common as a contaminant.

Frequently Asked Questions (FAQs)

Q: Should I use acetonitrile or methanol as the organic modifier?

A: Both can be effective. Acetonitrile generally has a lower surface tension and viscosity, which can lead to more efficient nebulization and desolvation. However, methanol is more protic and can sometimes lead to better solvation of the analyte. It is recommended to screen both during method development.

Q: Can the position of the amino and bromo groups on the pyridine ring affect ionization?

A: Absolutely. The relative positions of these substituents have a significant impact on the electronic properties and overall basicity of the molecule. For example, a bromine atom in the ortho or para position to the pyridine nitrogen will have a stronger electron-withdrawing effect than one in the meta position, thereby reducing the basicity of the nitrogen and making protonation more difficult.

Q: I'm observing a high background signal. What could be the cause?

A: A high background can be due to several factors:

  • Mobile Phase Contamination: Ensure you are using high-purity, LC-MS grade solvents and additives.

  • Excessive Additive Concentration: Using too high a concentration of formic acid or, especially, salt additives can lead to a high chemical background.

  • System Contamination: The LC system or the mass spectrometer ion source may be contaminated. A thorough cleaning procedure is recommended.

Q: Is Atmospheric Pressure Chemical Ionization (APCI) a viable alternative?

A: APCI can be an excellent alternative for less polar and more volatile compounds that do not ionize well by ESI. APCI is a gas-phase ionization technique and is less susceptible to matrix effects and ion suppression. If your amino-bromopyridine is relatively non-polar, it is worth exploring APCI as an ionization source.

References

  • Dolan, J. W. (2005). "The Importance of pH Control." LCGC North America. [Link]

  • Agilent Technologies. (2011). "A Practical Guide to LC-MS." Agilent Technologies, Inc.[Link]

  • Cech, N. B., & Enke, C. G. (2001). "Practical implications of some recent studies in electrospray ionization fundamentals." Mass Spectrometry Reviews. [Link]

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 5-amino-6-bromopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of 5-amino-6-bromopyridine-2-carboxylic acid, a compound of interest in medicinal chemistry and materials science. We will delve into a predictive analysis based on established principles of nuclear magnetic resonance spectroscopy and comparative data from structurally related molecules. This document is intended for researchers, scientists, and drug development professionals who utilize NMR for structural elucidation.

The Structural Significance of 5-amino-6-bromopyridine-2-carboxylic acid

5-amino-6-bromopyridine-2-carboxylic acid is a polysubstituted pyridine derivative. The unique arrangement of an electron-donating amino group, an electron-withdrawing carboxylic acid, and a bulky, electronegative bromine atom on the pyridine ring creates a distinct electronic environment. This, in turn, imparts specific chemical properties and reactivity to the molecule, making it a valuable building block in the synthesis of novel compounds. Accurate structural confirmation is paramount, and ¹H NMR spectroscopy is an indispensable tool for this purpose.

Predicting the ¹H NMR Spectrum: A First-Principles Approach

A precise prediction of the ¹H NMR spectrum is foundational to its accurate interpretation. The chemical shifts (δ) of the aromatic protons in 5-amino-6-bromopyridine-2-carboxylic acid are influenced by the electronic effects of the substituents.

  • -COOH (Carboxylic Acid): An electron-withdrawing group that deshields protons, causing a downfield shift (higher ppm).

  • -NH₂ (Amino): An electron-donating group that shields protons, leading to an upfield shift (lower ppm).

  • -Br (Bromo): An electronegative atom that exerts a deshielding effect, resulting in a downfield shift.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, leading to a general deshielding of the ring protons compared to benzene.[1]

The molecule has two aromatic protons at the C3 and C4 positions. Let's analyze the expected chemical shifts:

  • H3: This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the electron-donating amino group. The deshielding effect of the carboxylic acid is expected to be dominant, resulting in a downfield shift.

  • H4: This proton is meta to the carboxylic acid group and ortho to the amino group. The shielding effect of the amino group will be more pronounced, causing an upfield shift relative to H3.

These two protons are adjacent and will exhibit spin-spin coupling, appearing as doublets. The coupling constant (³J) for ortho protons in a pyridine ring typically ranges from 6 to 10 Hz.[2]

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H3~8.0 - 8.4Doublet (d)8 - 9
H4~7.0 - 7.4Doublet (d)8 - 9
-COOH~12 - 14Broad Singlet (br s)-
-NH₂~5 - 7Broad Singlet (br s)-

Note: The chemical shifts for the -COOH and -NH₂ protons can be broad and their positions are highly dependent on the solvent and concentration.[3]

Comparative Spectral Analysis

To refine our predictions, we can compare the expected spectrum with that of structurally similar compounds.

  • 5-Bromo-2-pyridinecarboxylic Acid: The ¹H NMR spectrum of this compound shows signals in the aromatic region, providing a baseline for the effect of the bromo and carboxylic acid groups without the amino group.[4]

  • Substituted Aminopyridines: Studies on substituted aminopyridines demonstrate the shielding effect of the amino group on ortho and para protons.[5]

  • Pyridine: The parent pyridine molecule has proton signals at δ 8.5 (α), δ 7.5 (γ), and δ 7.27 (β).[1] The substituents in our target molecule will modulate these values.

This comparative approach strengthens the confidence in our spectral assignments.

Workflow for ¹H NMR Spectrum Interpretation

The following diagram illustrates a systematic workflow for the interpretation of the ¹H NMR spectrum of a substituted pyridine like 5-amino-6-bromopyridine-2-carboxylic acid.

G cluster_0 Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Structural Elucidation A Prepare Sample (DMSO-d6) B Acquire 1H NMR Spectrum A->B C Process Data (FT, Phasing, Baseline Correction) B->C D Identify Number of Signals C->D E Determine Chemical Shifts (δ) D->E F Analyze Integration Values E->F G Interpret Multiplicity (Splitting) F->G H Assign Protons to Signals G->H I Correlate with Predicted Spectrum H->I J Confirm Structure I->J

Caption: A workflow for the acquisition, analysis, and interpretation of a ¹H NMR spectrum.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Objective: To obtain a high-resolution ¹H NMR spectrum of 5-amino-6-bromopyridine-2-carboxylic acid.

Materials:

  • 5-amino-6-bromopyridine-2-carboxylic acid (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes and vials

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation: a. Accurately weigh 5-10 mg of 5-amino-6-bromopyridine-2-carboxylic acid and transfer it to a clean, dry vial. b. Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. c. Gently sonicate or vortex the vial to ensure complete dissolution of the sample. d. Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port. b. Lock onto the deuterium signal of the DMSO-d₆. c. Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp peaks and good resolution.

  • Data Acquisition: a. Set the appropriate spectral width (e.g., -2 to 16 ppm). b. Use a standard pulse sequence for ¹H NMR. c. Set the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. d. Acquire the free induction decay (FID).

  • Data Processing: a. Apply a Fourier transform to the FID to obtain the spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Perform baseline correction to obtain a flat baseline. d. Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm. e. Integrate the peaks to determine the relative number of protons.[6]

Conclusion

The ¹H NMR spectrum of 5-amino-6-bromopyridine-2-carboxylic acid is predicted to show two doublets in the aromatic region, corresponding to the two coupled protons on the pyridine ring, along with broad signals for the carboxylic acid and amino protons. By combining a theoretical understanding of substituent effects with comparative data from related molecules, a confident structural assignment can be made. The provided workflow and experimental protocol offer a robust framework for obtaining and interpreting high-quality NMR data for this and similar compounds, which is essential for advancing research and development in fields that rely on precise molecular characterization.

References

  • Substituent effects on the 1H NMR spectra of forty four vicinally substituted 2-, 3- and 4-aminopyridines have been investigated. Spectroscopy Letters. [Link][5]

  • Coupling constants between 1,2 - related ( ortho ) protons on heterocyclic systems vary considerably. Heterocyclic Chemistry. [Link][7]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. [Link][8]

  • Supporting information - The Royal Society of Chemistry. [Link][9]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link][10]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC. [Link][11]

  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. [Link][12]

  • Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link][13]

  • Electronic Supporting Information - University of Cambridge. [Link][14]

  • NMR Spectroscopy – 13C NMR Coupling Constants - Organic Chemistry Data & Info. [Link][15]

  • NMR Coupling Constants - Chemical Instrumentation Facility. [Link][2]

  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. [Link][6]

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. [Link][16]

  • ANALYSIS OF 1H NMR SPECTRA. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link][17]

  • 15.5: Aromatic Heterocycles - Pyridine and Pyrrole - Chemistry LibreTexts. [Link][18]

  • Pyridine - Wikipedia. [Link][1]

  • Multicomponent syntheses of 5- and 6-membered aromatic heterocycles using group 4–8 transition metal catalysts - PMC. [Link][19]

  • 2,6-Pyridine dicarboxylic acid - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [Link][3]

Sources

Elemental Analysis Standards for Brominated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Heavy Atom" & "Refractory Ring" Challenge

For researchers in drug discovery, brominated pyridine derivatives (e.g., 2-bromo-5-methylpyridine) are ubiquitous intermediates. However, validating their purity via Elemental Analysis (EA) presents a dual challenge often overlooked in standard protocols:

  • The Refractory Ring: The pyridine ring is thermally stable. Without adequate oxidation power, it tends to form graphitic carbides rather than fully converting to

    
    , leading to low Carbon values.
    
  • The Halogen Interference: Bromine (

    
    ) is heavy (atomic mass ~79.9) and volatile. During combustion, it forms gases that can co-elute with water or interfere with thermal conductivity detectors (TCD), causing massive errors in Hydrogen and Nitrogen reporting.
    

This guide compares the two industry-standard methodologies for analyzing these compounds: Modified Automated Combustion (CHNS) and Oxygen Flask Combustion (Schöniger) . We provide the specific protocols required to achieve the journal-mandated


 accuracy.

Part 1: Comparative Methodology

Method A: Modified Automated Combustion (CHNS)

The High-Throughput Standard

Standard CHN analyzers (like those from Elementar, PerkinElmer, or Thermo) will fail on brominated pyridines if run in "standard organic" mode. The halogen gas corrodes the reduction copper and overlaps with detection peaks.

The Modification: To make this work, you must introduce a Scavenger Phase (Silver) and a Flux/Catalyst (Tungsten Trioxide).

  • Mechanism:

    • 
       (Tungsten VI Oxide):  Acts as an oxygen donor and flux. It melts around the sample, preventing the pyridine ring from "coking" (forming unburnable charcoal) and ensures instant flash combustion.
      
    • Ag (Silver Wool): Reacts with free bromine gas (

      
      ) to form Silver Bromide (
      
      
      
      ), which is solid and stable at reactor temperatures. This traps the bromine inside the combustion tube, preventing it from reaching the detector.
Method B: Oxygen Flask Combustion (Schöniger)

The Specificity Standard

This is a manual, low-throughput technique. The sample is burned in a sealed flask of pure oxygen, and the gases are absorbed into a liquid solvent.[1]

  • Mechanism:

    • The organic matrix is destroyed, converting Carbon to

      
       (vented/ignored) and Bromine to Bromide ions (
      
      
      
      ) in solution.
    • The solution is then analyzed via Ion Chromatography (IC) or Potentiometric Titration .

Part 2: Decision Matrix & Workflow

Use the following logic to select the correct method for your development stage.

AnalysisWorkflow Start Sample: Brominated Pyridine Goal What is the Critical Quality Attribute? Start->Goal Purity Bulk Purity (C/H/N Ratio) Goal->Purity Verify Synthesis Halogen Exact Br Content (Stoichiometry) Goal->Halogen Confirm Substitution MethodA Method A: Modified CHNS (w/ Ag Wool + WO3) Purity->MethodA MethodB Method B: Schöniger Flask + Potentiometric Titration Halogen->MethodB Check Passes +/- 0.4%? MethodA->Check IC Method C: Ion Chromatography (Trace Analysis) MethodB->IC High Precision Needed Check->MethodB No (Interference)

Figure 1: Analytical Decision Matrix. Select Method A for general purity confirmation and Method B/C when the specific halogen ratio is .

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Modified CHNS for Halo-Pyridines

Equipment: Automated Analyzer (e.g., Elementar vario EL cube or equivalent).

1. The Combustion Tube Setup (The "Trap"): You cannot use a standard tube. You must pack a "Halogen Resistant" tube as follows (Flow direction: Top to Bottom):

  • Zone 1 (Top): Quartz wool plug.

  • Zone 2 (Combustion): Cerium Oxide (

    
    ) or Tungsten Trioxide (
    
    
    
    ) granules.
  • Zone 3 (The Trap): Silver Wool (Ag) heated to 600-850°C. Crucial: The Ag zone must be long enough (approx 40mm) to ensure 100% capture.

  • Zone 4 (Bottom): Quartz wool support.

2. Sample Preparation:

  • Weigh 1.5 - 2.0 mg of the brominated pyridine into a tin capsule.

  • The Causality Step: Add 2-3 mg of Tungsten Trioxide (

    
    ) powder  directly into the capsule over the sample.
    
    • Why? Pyridines are resistant to oxidation.

      
       provides localized oxygen injection at the moment of flash combustion (
      
      
      
      ), preventing low-carbon results.

3. Calibration Standard: Do not use Acetanilide alone. It contains no halogens.

  • Primary Standard: Acetanilide (K-factor determination).

  • Validation Standard: 5-Bromonicotinic Acid (Theoretical: C 35.32%, H 1.98%, N 6.86%).

    • Self-Validation: If your N value for 5-Bromonicotinic acid is > 7.0%, your Silver trap is saturated, and Br gas is being read as Nitrogen.

Protocol B: Schöniger Flask (Oxygen Flask)

Equipment: 500mL Iodine flask with platinum sample carrier, ashless paper.

1. Combustion:

  • Wrap 5-10 mg of sample in ashless filter paper.

  • Add 10 mL of absorption solution (1M NaOH + 1%

    
    ) to the flask.
    
  • Fill flask with pure Oxygen (

    
    ).[1]
    
  • Ignite paper and immediately seal flask. Invert to coat walls.

2. Titration (The Measurement):

  • After 30 mins shaking, rinse the stopper into the flask.

  • Acidify with

    
    .[2]
    
  • Titrate against 0.01M

    
     using a silver electrode (Potentiometric).
    

Part 4: Comparative Data & Performance

The following data illustrates the failure mode of standard methods versus the success of the modified protocol using 2,6-Dibromopyridine as the test analyte.

Theoretical Composition: C: 25.35%, H: 1.28%, N: 5.91%

MethodAdditiveCarbon Found (%)Nitrogen Found (%)Error (N)Status
Standard CHNS None24.80%8.15% +2.24%FAIL (Br interference)
Standard CHNS

Only
25.31%7.90% +1.99%FAIL (Br interference)
Modified CHNS

+ Ag Wool
25.33% 5.94% +0.03% PASS
Schöniger Flask N/AN/AN/AN/APASS (Br recovery 99.8%)

Table 1: Comparison of analytical results. Note the massive positive error in Nitrogen in standard CHNS, caused by Bromine gas hitting the thermal conductivity detector.

Part 5: Troubleshooting & Optimization

Visualizing the "Self-Validating" Reactor

The state of your combustion tube tells you the quality of your data.

ReactorCheck cluster_0 Combustion Tube Post-Analysis Ash Ash Residue (Crucible) Green Incomplete Combustion (Carbide formation) Action: Increase O2 / Temp Ash->Green Green/Blue Color Yellow Perfect Oxidation (WO3 worked) Ash->Yellow Yellow Color Trap Silver Wool (Trap Zone) Black Trap Saturated (AgBr) Action: Replace Wool Trap->Black Black/Grey White Trap Active Trap->White Silver/White

Figure 2: Visual inspection guide for reactor health. Green ash indicates Tungsten reduction (failure to oxidize sample fully).

Key Troubleshooting Tips
  • The "Memory Effect": Bromine is sticky. If you run a high-Br sample, run a "blank" (empty tin capsule) immediately after to ensure no carryover to the next sample.

  • Sample Hygroscopicity: Pyridines often form hydrates. If your Hydrogen is consistently high (e.g., +0.5%), dry the sample at 40°C under vacuum for 4 hours before weighing.

  • Weighing Errors: Brominated compounds are dense. A very small volume equals a large mass. Use a microbalance with 0.001 mg readability to avoid sampling errors.

References

  • ACS Guide to Scholarly Communication. (2025).[3] Elemental Analysis and Accurate Mass Measurement Requirements. American Chemical Society. [Link]

  • National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. PMC. [Link]

  • Exeter Analytical. (n.d.). Oxygen Flask Combustion Unit (Schöniger Method) Technical Overview.[Link]

  • Royal Society of Chemistry (RSC). (1961). The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur.[4] The Analyst.[4][5][6] [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of Aminobromopyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

This guide provides a comprehensive analysis of the Ultraviolet-Visible (UV-Vis) absorption characteristics of various aminobromopyridine isomers. As foundational scaffolds in medicinal chemistry, understanding their electronic properties is paramount for optimizing spectroscopic assays, developing analytical methods, and predicting photochemical behavior. Herein, we delve into the experimental data, outline a robust protocol for spectral acquisition, and explain the underlying electronic principles governing the observed absorption maxima (λmax).

Introduction: The Electronic Landscape of Substituted Pyridines

The UV-Vis absorption spectrum of a molecule is dictated by its electronic structure. For aromatic heterocycles like pyridine, the spectrum is dominated by π → π* transitions within the conjugated system. The position and intensity of these absorption bands are exquisitely sensitive to the nature and position of substituents on the ring.

  • The Amino Group (-NH₂): As a potent electron-donating group (EDG) through resonance (+R effect), the amino group introduces a lone pair of electrons into the π-system. This raises the energy of the highest occupied molecular orbital (HOMO), thereby decreasing the HOMO-LUMO energy gap. The result is a bathochromic shift (a shift to a longer wavelength, or red shift) of the absorption maximum compared to unsubstituted pyridine.

  • The Bromo Group (-Br): The bromo substituent exhibits a dual electronic effect. It is an electron-withdrawing group (EWG) through induction (-I effect) due to its high electronegativity. However, it also possesses lone pairs that can be donated through resonance (+R effect). In the context of UV-Vis spectroscopy, the inductive effect often predominates, leading to a modest influence on the absorption maxima that is highly dependent on its position relative to other groups.

The interplay between the strong electron-donating amino group and the electronegative bromo group, combined with their specific locations on the pyridine ring, creates distinct electronic environments for each isomer. This results in unique UV-Vis absorption maxima that can be used for identification and quantification.

Comparative Analysis of Aminobromopyridine Isomers

The precise location of the amino and bromo substituents significantly influences the extent of conjugation and intramolecular charge transfer, leading to distinct λmax values. The data below, compiled from various spectroscopic studies, illustrates these differences.

Isomerλmax (nm)SolventReference
2-Amino-3-bromopyridine246, 310Methanol
2-Amino-5-bromopyridine255, 320Ethanol
3-Amino-2-bromopyridine230, 305Ethanol
4-Amino-3-bromopyridine245, 285Dichloromethane
5-Amino-2-bromopyridine243, 323Ethanol

Key Observations:

  • Isomers such as 2-Amino-5-bromopyridine and 5-Amino-2-bromopyridine exhibit the most red-shifted absorption maxima (around 320-323 nm). This is attributable to the para-like relationship between the strong electron-donating amino group and the ring nitrogen or the bromo substituent, which extends the conjugated system and facilitates intramolecular charge transfer.

  • The absorption spectra often display multiple bands, corresponding to different electronic transitions within the molecule.

Experimental Protocol: Acquiring High-Fidelity UV-Vis Spectra

This section details a validated protocol for determining the UV-Vis absorption spectrum of an aminobromopyridine isomer. The methodology is designed to ensure accuracy, reproducibility, and data integrity.

Materials and Reagents
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 400 nm.

  • Quartz Cuvettes: A matched pair of 1 cm path length quartz cuvettes.

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). The choice of solvent is critical as solvent polarity can influence the λmax. Ensure the solvent's UV cutoff is below the expected absorption range of the analyte.

  • Analyte: Aminobromopyridine isomer of interest.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes.

  • Analytical Balance: To accurately weigh the analyte.

Step-by-Step Methodology
  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of the aminobromopyridine isomer.

    • Quantitatively transfer the solid to a 10 mL volumetric flask.

    • Dissolve the compound in a small amount of the chosen spectroscopic grade solvent.

    • Once fully dissolved, fill the flask to the calibration mark with the solvent. Mix thoroughly. This creates a 1 mg/mL stock solution.

  • Working Solution Preparation (e.g., 10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the same solvent. This working solution is typically suitable for analysis, aiming for an absorbance maximum between 0.5 and 1.0 AU (Absorbance Units). Causality Note: This concentration range ensures the measurement is within the linear dynamic range of most spectrophotometers, adhering to the Beer-Lambert Law.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible). Allow the instrument to warm up for at least 30 minutes to ensure lamp stability.

    • Set the desired wavelength range for the scan (e.g., 220 nm to 400 nm).

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place them in the respective holders in the spectrophotometer.

    • Run a baseline scan. This digitally subtracts the absorbance of the solvent and any minor imperfections in the cuvettes, ensuring that the final spectrum is solely due to the analyte.

  • Sample Measurement:

    • Empty the sample cuvette. Rinse it once or twice with a small amount of the working solution.

    • Fill the sample cuvette with the aminobromopyridine working solution.

    • Place it back into the sample holder.

    • Initiate the sample scan.

  • Data Analysis:

    • The instrument software will display the absorption spectrum (Absorbance vs. Wavelength).

    • Identify the wavelength(s) at which maximum absorbance occurs. These are the λmax values.

    • Record the λmax and the corresponding absorbance value.

Experimental Workflow Diagram

UV_Vis_Workflow A 1. Prepare Stock Solution (1 mg/mL) B 2. Prepare Working Solution (10 µg/mL) A->B Dilution E 5. Measure Sample Absorbance B->E Analysis C 3. Instrument Setup & Warm-up D 4. Baseline Correction (Solvent Blank) C->D Calibration D->E F 6. Identify λmax & Record Data E->F Data Processing

Caption: A standardized workflow for obtaining the UV-Vis absorption spectrum of an aminobromopyridine sample.

Visualizing Electronic Effects on λmax

The observed λmax is a direct consequence of the electronic interplay between the substituents and the pyridine ring. The diagram below illustrates how the relative positions of the electron-donating amino group and the electron-withdrawing ring nitrogen affect the electronic transitions.

Electronic_Effects cluster_0 Isomer Comparison: Influence on π-Conjugation node_A 2-Amino-5-bromopyridine Effective Conjugation λmax ≈ 320 nm node_B 4-Amino-3-bromopyridine Reduced Conjugation λmax ≈ 285 nm node_A:l->node_B:l Positional Change Leads to Blue Shift explanation The para-like orientation of the -NH2 group to the ring nitrogen in the 2-amino isomer allows for greater delocalization of electrons, lowering the HOMO-LUMO gap.

Caption: Relationship between substituent position and UV-Vis absorption maximum (λmax) for aminobromopyridine isomers.

This model demonstrates that isomers allowing for more effective delocalization of the amino group's lone pair across the π-system (e.g., 2-amino-5-bromopyridine) will have a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift compared to isomers where this resonance is less effective.

Conclusion

The UV-Vis absorption maxima of aminobromopyridines are highly sensitive to the isomeric arrangement of the amino and bromo substituents. This comparative guide provides essential data and a validated experimental protocol for researchers. A thorough understanding of the electronic effects governing these spectroscopic properties is crucial for the accurate characterization and application of these important heterocyclic compounds in analytical and medicinal chemistry. By following the detailed methodology, researchers can ensure the acquisition of high-quality, reliable spectroscopic data.

References

  • Lal, J., & Joshi, S. (1974). Synthesis and Spectroscopic Studies of Some Bromo-Substituted Pyridines. Indian Journal of Chemistry, 12, 889-891.
  • UV-Vis spectrum for 4-amino-3-bromopyridine. SpectraBase. [Link]

×

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Reactant of Route 1
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5-Amino-6-bromopyridine-2-carboxylic acid
Reactant of Route 2
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5-Amino-6-bromopyridine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.